molecular formula C8H5BrN2 B171627 2-Bromo-1,8-naphthyridine CAS No. 61323-17-9

2-Bromo-1,8-naphthyridine

Cat. No.: B171627
CAS No.: 61323-17-9
M. Wt: 209.04 g/mol
InChI Key: BCMGOTDNNMLUBS-UHFFFAOYSA-N
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Description

2-Bromo-1,8-naphthyridine is a synthetically valuable brominated heterocyclic compound that serves as a key precursor and intermediate in medicinal chemistry and drug discovery research. The 1,8-naphthyridine core is a privileged scaffold in pharmacology, with derivatives demonstrating a wide spectrum of biological activities. This brominated analog is particularly useful in the synthesis of compounds for investigating infectious diseases and neurological targets. Research on the 1,8-naphthyridine scaffold has shown significant potential in developing new antimicrobial agents to combat growing drug resistance. These derivatives can inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA synthesis . Furthermore, the 1,8-naphthyridine structure serves as a high-affinity, selective scaffold for developing cannabinoid type 2 (CB2) receptor ligands. These ligands are valuable research tools for studying the CB2 receptor's role in immune responses, inflammatory pathways, and neurological disorders . The bromine atom at the 2-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and structure-activity relationships. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGOTDNNMLUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406187
Record name 2-bromo-1,8-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61323-17-9
Record name 2-bromo-1,8-naphthyridine
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Record name 2-bromo-1,8-naphthyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,8-naphthyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The 1,8-naphthyridine core is a recognized privileged scaffold, appearing in numerous biologically active compounds. The presence and position of the bromine atom on this scaffold offer a reactive handle for further chemical modifications, making this compound a key intermediate in the synthesis of a wide array of functionalized molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known reactivity and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Data Summary

The following tables summarize the key physicochemical and spectral data for this compound.

Identifier Value Source
IUPAC Name This compound[Sigma-Aldrich]
CAS Number 61323-17-9[Sigma-Aldrich]
Molecular Formula C₈H₅BrN₂[Sigma-Aldrich]
Molecular Weight 209.05 g/mol [Sigma-Aldrich]
InChI 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H[Sigma-Aldrich]
InChI Key BCMGOTDNNMLUBS-UHFFFAOYSA-N[Sigma-Aldrich]
Property Value Conditions Source
Physical Form SolidAmbient[Sigma-Aldrich]
Melting Point 152-153 °CNot specified[Apollo Scientific]
Boiling Point Not available--
Solubility Not available--
pKa Not available--
Spectral Data Details Source
¹H NMR Data available[ChemicalBook]
¹³C NMR Data available[ChemicalBook]
IR Data available[ChemicalBook]
Mass Spectrometry Data available[ChemicalBook]

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible physicochemical data.

Synthesis of this compound

This compound can be synthesized from 1,8-naphthyridin-2(1H)-one (2-hydroxy-1,8-naphthyridine). The hydroxyl group is converted to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide (POBr₃). The following is a general procedure analogous to the synthesis of 2-chloro-1,8-naphthyridines from their corresponding 2-hydroxy precursors.

Materials:

  • 1,8-naphthyridin-2(1H)-one

  • Phosphorus oxybromide (POBr₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of 1,8-naphthyridin-2(1H)-one (1 equivalent) and phosphorus oxybromide (a suitable excess, e.g., 5-10 equivalents) is prepared.

  • The reaction mixture is heated under reflux for a specified period (e.g., 1.5 - 5 minutes, potentially under microwave irradiation at a controlled power, such as 200 W, to accelerate the reaction)[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then carefully poured onto crushed ice with stirring.

  • The resulting solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitate formed is collected by vacuum filtration.

  • The solid is washed thoroughly with cold water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • A small amount of the crystalline this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

  • The solution is thoroughly mixed using a vortex mixer to ensure complete dissolution.

  • The clear solution is transferred into a 5 mm NMR tube.

  • The NMR tube is placed in the spectrometer's probe.

  • The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The number of scans is typically set between 16 and 64 to achieve a good signal-to-noise ratio.

  • The resulting spectrum is processed, and the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values are analyzed to confirm the structure of the compound.

Reactivity and Stability

Reactivity: The reactivity of this compound is largely dictated by the electron-deficient nature of the naphthyridine ring and the presence of the C-Br bond. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of 1,8-naphthyridine derivatives. The nitrogen atoms in the ring can also act as basic centers and can be protonated or alkylated.

Stability: Bromo-substituted heterocyclic compounds are generally stable under standard laboratory conditions. However, they can be sensitive to heat, light, and strong bases.

  • Thermal Stability: Elevated temperatures can potentially lead to decomposition. It is advisable to store the compound in a cool place.

  • Photochemical Stability: Exposure to UV light may induce decomposition and should be avoided. Storage in amber-colored vials is recommended.

  • Chemical Stability: The compound is stable in neutral and acidic conditions but may undergo elimination or substitution reactions in the presence of strong bases. It should be stored in an inert atmosphere to prevent degradation.

Visualizations

Synthetic Pathway of this compound

G cluster_0 Synthesis of this compound A 1,8-Naphthyridin-2(1H)-one B This compound A->B Bromination R POBr3 R->B G cluster_1 Characterization Workflow start Synthesized This compound purification Purification (Recrystallization) start->purification mp Melting Point Determination purification->mp nmr 1H NMR & 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir sol Solubility Testing purification->sol pka pKa Determination purification->pka final Physicochemical Profile mp->final nmr->final ms->final ir->final sol->final pka->final

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details experimental protocols, summarizes key analytical data, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 152-153 °C.[1] Its molecular formula is C₈H₅BrN₂, corresponding to a molecular weight of 209.05 g/mol .[2]

PropertyValueReference
CAS Number61323-17-9[1][2]
Molecular FormulaC₈H₅BrN₂[2]
Molecular Weight209.05 g/mol
Melting Point152-153 °C[1]
Physical FormSolid[2]
PurityTypically >95%[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Friedländer annulation and direct bromination of a 1,8-naphthyridine precursor being common strategies. A greener synthesis approach has been developed using 2-aminonicotinaldehyde as a starting material in water.[3]

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2_aminonicotinaldehyde 2-Aminonicotinaldehyde friedlander Friedländer Annulation 2_aminonicotinaldehyde->friedlander bromoacetaldehyde Bromoacetaldehyde bromoacetaldehyde->friedlander 2_bromo This compound friedlander->2_bromo purification Column Chromatography or Recrystallization 2_bromo->purification

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Friedländer Synthesis

This protocol describes a general procedure for the synthesis of 1,8-naphthyridine derivatives, which can be adapted for this compound.

  • Reaction Setup: A mixture of an α-methylene carbonyl compound (such as bromoacetaldehyde) and 2-amino-3-pyridinecarboxaldehyde is added to a reaction vessel.[4]

  • Solvent and Catalyst: The reaction can be carried out in the presence of a basic ionic liquid as both the solvent and catalyst, and the mixture is magnetically stirred at approximately 80 °C.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., ethyl ether) and deionized water. The organic phase is collected and the solvent is removed under reduced pressure to yield the crude product.[4]

  • Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl ether) or by recrystallization.[4]

Purification Protocols

Column Chromatography
  • Stationary Phase: Silica gel is a common adsorbent for the purification of 1,8-naphthyridine derivatives.[5]

  • Mobile Phase Selection: The appropriate eluent system is determined by preliminary TLC analysis to achieve good separation of the desired product from impurities.[5]

  • Column Packing: The column is wet-packed with a slurry of silica gel in the chosen eluent.[6]

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.[5]

  • Elution and Fraction Collection: The column is eluted with the mobile phase, and fractions are collected sequentially.[5] The composition of each fraction is monitored by TLC.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Recrystallization
  • Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds like this compound, a mixed solvent system such as ethanol/water or isopropanol/water can be effective.[7]

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

ProtonChemical Shift (δ, ppm)
Aromatic Protons7.0 - 9.0

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

CarbonChemical Shift (δ, ppm)
Aromatic Carbons110 - 160
C-Br(specific data not available)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Fragmentm/z
[M]⁺208
[M+2]⁺210
[M-Br]⁺129

Note: The m/z values are predicted based on the molecular weight and common fragmentation patterns of bromo-aromatic compounds.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[8]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).[8]

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Biological Relevance: TLR4 Signaling Pathway

1,8-Naphthyridine derivatives have been investigated for their potential to modulate various biological pathways, including the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[9][10]

TLR4/MyD88/NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene activates

Simplified diagram of the TLR4/MyD88/NF-κB signaling pathway.

Activation of TLR4 by lipopolysaccharide (LPS) initiates a signaling cascade that involves the recruitment of the adaptor protein MyD88.[10][11] This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes.[11] Some 1,8-naphthyridine derivatives have been shown to inhibit this pathway, suggesting their potential as anti-inflammatory agents.[9]

This guide provides a foundational understanding of the synthesis and characterization of this compound, intended to support further research and development in related fields.

References

Spectroscopic Characterization of 2-Bromo-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 2-Bromo-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents a summary of expected spectroscopic characteristics based on known chemical principles and data from related 1,8-naphthyridine derivatives. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques for the structural elucidation and purity assessment of synthesized compounds.

Introduction

This compound is a brominated derivative of the 1,8-naphthyridine core. The introduction of a bromine atom at the 2-position significantly influences the electronic properties and reactivity of the naphthyridine ring system, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Accurate spectroscopic characterization is a critical step in the synthesis and subsequent application of this compound, ensuring its identity and purity.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3Predicted downfieldd~8.5
H-4Predicted mid-rangedd~8.5, ~4.5
H-5Predicted mid-rangedd~8.0, ~2.0
H-6Predicted mid-rangem-
H-7Predicted downfielddd~4.5, ~2.0

Note: Predicted values are based on the electronic environment of the protons. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2Predicted highly downfield (attached to Br)
C-3Predicted aromatic region
C-4Predicted aromatic region
C-4aPredicted aromatic region (quaternary)
C-5Predicted aromatic region
C-6Predicted aromatic region
C-7Predicted aromatic region
C-8aPredicted aromatic region (quaternary)

Note: The carbon attached to the bromine (C-2) is expected to have a significantly different chemical shift compared to the parent 1,8-naphthyridine.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H (aromatic) stretchMedium-Weak
1600-1450C=C and C=N (aromatic ring) stretchStrong-Medium
1200-1000C-H (in-plane) bendMedium
900-650C-H (out-of-plane) bendStrong-Medium
~750C-Br stretchMedium-Weak

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (amu)Notes
[M]⁺208/210Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1)
[M-Br]⁺129Fragment corresponding to the loss of a bromine atom

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be used.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, a direct insertion probe may be used for solid samples. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Technical Report Structure->Report Purity->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Stability and Storage of 2-Bromo-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-1,8-naphthyridine, a key building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in sensitive synthetic applications and biological assays.

Core Stability and Storage Recommendations

This compound is a solid compound that requires specific storage conditions to maintain its quality over time. Based on information from multiple chemical suppliers, the primary storage recommendations are summarized below. Adherence to these conditions is crucial to prevent degradation and ensure the reliability of experimental results.

Quantitative Storage and Stability Data
ParameterValueSource(s)
Storage Temperature 2-8°C
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)
Physical Form Solid
Protection Protect from light and moisture.[1]
Incompatibilities Strong oxidizing agents.
Long-term Stability For a related compound, 4-Bromo-1,8-naphthalic anhydride, stability is noted for at least 2 years when stored at room temperature, protected from light and moisture.[1] Similar long-term stability for this compound under refrigerated and inert conditions can be inferred but should be experimentally verified.

Handling and Safety Precautions

This compound is classified as harmful and requires careful handling in a laboratory setting.[2] Standard personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3]

Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a research or development setting, a comprehensive stability testing program is essential. The following are generalized experimental protocols based on industry best practices and regulatory guidelines for stability-indicating assays.

Protocol 1: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

Protocol 2: Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life and evaluate the stability of this compound under recommended and accelerated storage conditions.

Methodology:

  • Sample Packaging: Store the solid this compound in vials that mimic the intended long-term storage containers, under an inert atmosphere.

  • Storage Conditions:

    • Long-Term: 2-8°C.

    • Accelerated: 25°C/60% RH or 40°C/75% RH.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Visualizing Experimental Workflows and Potential Degradation

To further clarify the processes involved in assessing the stability of this compound, the following diagrams illustrate a typical experimental workflow and a hypothetical degradation pathway.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions and solid samples of this compound acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress (Heat) prep->thermal photo Photostability (Light) prep->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradation Products (LC-MS) hplc->characterization method Validate Analytical Method hplc->method pathway Identify Degradation Pathways characterization->pathway

Caption: Workflow for Forced Degradation Studies of this compound.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 2-Hydroxy-1,8-naphthyridine parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product N-oxide derivatives parent->oxidation_product [O] photolysis_product Debrominated species (1,8-naphthyridine) parent->photolysis_product

Caption: Hypothetical Degradation Pathways for this compound.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. While the recommended storage conditions of 2-8°C under an inert atmosphere provide a solid foundation for maintaining its integrity, this guide highlights the necessity for comprehensive, in-house stability studies. By following the outlined experimental protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. Further investigation into the specific degradation products and pathways will contribute valuable knowledge to the scientific community and aid in the development of robust formulations and applications.

References

Retrosynthetic Analysis of 2-Bromo-1,8-naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of retrosynthetic analysis for 2-Bromo-1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of novel therapeutic agents.

Core Retrosynthetic Strategies

Two primary retrosynthetic pathways have been identified for the disconnection of this compound derivatives. These approaches offer flexibility in starting material selection and can be adapted to accommodate various substitution patterns on the naphthyridine core.

Pathway A: Friedländer Annulation and Halogenation

This is a robust and widely employed strategy that constructs the 1,8-naphthyridine core in the initial steps, followed by the introduction of the bromine atom. The key disconnections involve a functional group interconversion (FGI) of the bromo group to a hydroxyl group, followed by a Friedländer annulation.

Retrosynthesis_Pathway_A Target This compound Derivatives Intermediate1 1,8-Naphthyridin-2(1H)-one Derivatives Target->Intermediate1 FGI (C-Br -> C-OH) Precursors1 2-Aminonicotinaldehyde Derivatives + Active Methylene Compounds Intermediate1->Precursors1 Friedländer Annulation

Caption: Retrosynthetic analysis via Friedländer Annulation.

Pathway B: Sandmeyer Reaction

This approach introduces the bromo functionality at a later stage of the synthesis, starting from a pre-formed amino-substituted 1,8-naphthyridine. The key disconnection is the Sandmeyer reaction, which transforms an amino group into a bromo group via a diazonium salt intermediate.

Retrosynthesis_Pathway_B Target This compound Derivatives Intermediate2 2-Amino-1,8-naphthyridine Derivatives Target->Intermediate2 Sandmeyer Reaction (C-Br -> C-NH2) Precursors2 Substituted Pyridines + Reagents for Naphthyridine Ring Formation Intermediate2->Precursors2 Various Methods (e.g., Chichibabin amination, Multicomponent Reactions) Workflow_Pathway_A Start 2-Aminonicotinaldehyde + Active Methylene Compound Step1 Friedländer Annulation Start->Step1 Intermediate 1,8-Naphthyridin-2(1H)-one Step1->Intermediate Step2 Bromination Intermediate->Step2 Product This compound Step2->Product Workflow_Pathway_B Start_B 2-Amino-1,8-naphthyridine Step1_B Diazotization Start_B->Step1_B Intermediate_B 1,8-Naphthyridine-2-diazonium Salt Step1_B->Intermediate_B Step2_B Sandmeyer Reaction Intermediate_B->Step2_B Product_B This compound Step2_B->Product_B

An In-Depth Technical Guide to 2-Bromo-1,8-naphthyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 2-Bromo-1,8-naphthyridine serves as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, cost, physicochemical properties, synthesis, and applications in drug discovery and development.

Commercial Availability and Cost

This compound is readily available from several commercial chemical suppliers. The cost can vary depending on the purity and quantity required. Below is a summary of pricing from prominent vendors.

SupplierQuantityPrice (USD)Purity
Sigma-Aldrich 100 mg$52.90≥95%
250 mg$78.20
1 g$155.25
5 g$775.10
Apollo Scientific 100 mg£42.0095%
250 mg£62.00
1 g£122.00
5 g£607.00

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization.

PropertyValue
CAS Number 61323-17-9
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.05 g/mol
Physical Form Solid
Storage Temperature 2-8°C under an inert atmosphere
1H NMR Spectrum Available from suppliers like ChemicalBook

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction being a prominent and effective approach. This method involves the diazotization of 2-amino-1,8-naphthyridine followed by a copper-catalyzed bromination.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-amino-1,8-naphthyridine.

Materials:

  • 2-amino-1,8-naphthyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Water

  • Ice

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2-amino-1,8-naphthyridine in aqueous hydrobromic acid (48%).

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent such as dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis_of_2_Bromo_1_8_naphthyridine cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2-Amino-1,8-naphthyridine 2-Amino-1,8-naphthyridine Diazonium_Salt 1,8-Naphthyridin-2-yl diazonium bromide 2-Amino-1,8-naphthyridine->Diazonium_Salt 1. HBr, H₂O, 0-5°C 2. NaNO₂ This compound This compound Diazonium_Salt->this compound CuBr

Caption: Synthesis of this compound via Sandmeyer reaction.

Applications in Drug Discovery and Development

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] this compound is a key intermediate that allows for the introduction of various functional groups at the 2-position of the naphthyridine ring system, primarily through palladium-catalyzed cross-coupling reactions.

Role in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 1,8-naphthyridine core is a common scaffold in the design of kinase inhibitors. This compound serves as a crucial starting material for the synthesis of these inhibitors through reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the naphthyridine ring and various aryl or heteroaryl boronic acids or esters. This allows for the exploration of different substituents to optimize the binding of the inhibitor to the kinase's active site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is a powerful tool for developing inhibitors that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Applications_of_2_Bromo_1_8_naphthyridine cluster_coupling Palladium-Catalyzed Cross-Coupling This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling (C-C bond formation) This compound->Suzuki_Coupling R-B(OH)₂ Pd catalyst Buchwald_Amination Buchwald-Hartwig Amination (C-N bond formation) This compound->Buchwald_Amination R₂NH Pd catalyst Kinase_Inhibitors Kinase Inhibitors and other Biologically Active Molecules Suzuki_Coupling->Kinase_Inhibitors Buchwald_Amination->Kinase_Inhibitors

References

alternative synthetic routes to the 1,8-naphthyridine core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alternative Synthetic Routes for the 1,8-Naphthyridine Core

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and coordination chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anticancer, antiviral, antibacterial, and antihypertensive agents. This technical guide provides a comprehensive overview of both classical and contemporary synthetic strategies for accessing the 1,8-naphthyridine core. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key reactions, a comparative analysis of different synthetic routes, and visualizations of synthetic pathways.

Introduction to the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system consists of two fused pyridine rings. This nitrogen-containing heterocycle is isomeric with other naphthyridines, such as the 1,5-, 1,6-, and 1,7-isomers, each possessing distinct chemical and biological characteristics. The presence of the two nitrogen atoms in the 1,8-naphthyridine core influences its planarity, electron distribution, and ability to act as a ligand for metal ions, making it a versatile scaffold in drug design.

Classical Synthetic Routes

Several classical methods have been established for the synthesis of the 1,8-naphthyridine core. These often involve the condensation of aminopyridines with 1,3-dicarbonyl compounds or their equivalents.

Friedländer Annulation

The Friedländer synthesis is a widely used method for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene group.

Detailed Experimental Protocol (Example):

A mixture of 2-aminopyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 2-hydroxy-3-ethoxycarbonyl-1,8-naphthyridine.

Skraup-Doebner-von Miller Synthesis

This method involves the reaction of a 2-aminopyridine with α,β-unsaturated carbonyl compounds, or with glycerol, which dehydrates in situ to form acrolein. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent.

Detailed Experimental Protocol (Example):

To a solution of 2-aminopyridine (1.0 mmol) in concentrated sulfuric acid (5 mL), glycerol (3.0 mmol) is added dropwise at a temperature below 120°C. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is then added, and the mixture is heated at 140-150°C for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base to precipitate the 1,8-naphthyridine product.

Modern Synthetic Routes

Advances in synthetic methodology have led to the development of more efficient and versatile routes to the 1,8-naphthyridine core, often employing transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have been successfully applied to the synthesis of functionalized 1,8-naphthyridines. These methods typically involve the coupling of a suitably functionalized pyridine derivative with another coupling partner.

Detailed Experimental Protocol (Example - Suzuki Coupling):

A mixture of 2-chloro-3-formyl-1,8-naphthyridine (1.0 mmol), a boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is heated at 100°C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The application of microwave heating can significantly reduce reaction times and improve yields in the synthesis of 1,8-naphthyridines.

Detailed Experimental Protocol (Example - Microwave-Assisted Friedländer Synthesis):

A mixture of 2-aminopyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in a sealed microwave vessel is irradiated at 150°C for 10 minutes. After cooling, the product is isolated by filtration.

Comparative Data of Synthetic Routes

Synthetic Route Typical Reaction Conditions Typical Yields (%) Advantages Disadvantages
Friedländer AnnulationReflux in ethanol with a basic catalyst60-85Readily available starting materials, simple procedure.Limited substrate scope, may require harsh conditions.
Skraup-Doebner-von MillerStrong acid, high temperature, oxidizing agent30-50One-pot synthesis from simple precursors.Harsh reaction conditions, low yields, formation of byproducts.
Palladium-Catalyzed CouplingPd catalyst, base, inert atmosphere, elevated temperature70-95High yields, excellent functional group tolerance, high regioselectivity.Expensive catalysts, requires pre-functionalized substrates.
Microwave-Assisted SynthesisSealed vessel, high temperature, short reaction time75-90Rapid synthesis, improved yields, cleaner reactions.Requires specialized equipment.

Visualization of Synthetic Pathways

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde 1,8-Naphthyridine Core 1,8-Naphthyridine Core 2-Aminopyridine-3-carbaldehyde->1,8-Naphthyridine Core Active Methylene Compound Active Methylene Compound Active Methylene Compound->1,8-Naphthyridine Core Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->1,8-Naphthyridine Core Heat (Reflux) Heat (Reflux) Heat (Reflux)->1,8-Naphthyridine Core

Caption: The Friedländer annulation for 1,8-naphthyridine synthesis.

Palladium_Cross_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_product Product Functionalized Pyridine Functionalized Pyridine Functionalized 1,8-Naphthyridine Functionalized 1,8-Naphthyridine Functionalized Pyridine->Functionalized 1,8-Naphthyridine Coupling Partner (e.g., Boronic Acid) Coupling Partner (e.g., Boronic Acid) Coupling Partner (e.g., Boronic Acid)->Functionalized 1,8-Naphthyridine Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Functionalized 1,8-Naphthyridine Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Functionalized 1,8-Naphthyridine Solvent Solvent

An In-depth Technical Guide to the Key Reactions and Reactivity of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science due to its versatile reactivity and the diverse biological activities of its derivatives.[1][2][3] This technical guide provides a comprehensive overview of the key reactions and inherent reactivity of the 1,8-naphthyridine scaffold, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the synthesis and functionalization of this important nucleus.

General Reactivity of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine system consists of two fused pyridine rings, which significantly influences its chemical behavior. The nitrogen atoms are electron-withdrawing, leading to a π-deficient character of the aromatic system. This electronic nature dictates the scaffold's susceptibility to various transformations.

  • Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the 1,8-naphthyridine ring makes electrophilic aromatic substitution challenging, generally requiring harsh conditions and often resulting in low yields. The pyridine nitrogen atoms deactivate the ring towards electrophilic attack. When substitution does occur, it is directed to the positions least deactivated by the nitrogen atoms.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the π-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present at an activated position.

  • Metal-Catalyzed Cross-Coupling Reactions: The presence of halo-substituents on the 1,8-naphthyridine scaffold allows for a wide array of powerful palladium-, copper-, and cobalt-catalyzed cross-coupling reactions. These methods are instrumental in introducing carbon-carbon and carbon-heteroatom bonds.

  • N-Functionalization: The lone pairs on the nitrogen atoms are available for reactions such as N-oxidation and quaternization.

Key Reactions of the 1,8-Naphthyridine Scaffold

Electrophilic Aromatic Substitution

As a general trend, direct electrophilic substitution on the unsubstituted 1,8-naphthyridine ring is not a preferred synthetic route due to the deactivating effect of the two nitrogen atoms. However, under specific conditions, reactions like nitration and halogenation can be achieved.

Nitration of 1,8-naphthyridine derivatives can be accomplished, although the regioselectivity is highly dependent on the existing substituents and reaction conditions. For instance, unusual nitration has been observed during the diazotization of substituted 7-amino-1,8-naphthyridines.[4] The electronic density of the molecule plays a crucial role in determining the position of nitration.[4]

Experimental Protocol: Nitration of a Substituted 7-Amino-1,8-naphthyridine Derivative (Illustrative)

This is a generalized protocol based on the principles of related reactions, as specific detailed protocols for the direct nitration of the parent 1,8-naphthyridine are not prevalent in the reviewed literature.

  • Preparation: To a solution of the substituted 7-amino-1,8-naphthyridine in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated sulfuric acid and nitric acid is added dropwise.

  • Reaction: The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by pouring it onto crushed ice, followed by careful neutralization with a suitable base (e.g., sodium carbonate solution).

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a highly effective method for functionalizing the 1,8-naphthyridine scaffold, especially on halogenated derivatives. The electron-withdrawing nature of the ring system facilitates the attack of nucleophiles.

Direct amination of the 1,8-naphthyridine ring can be achieved via the Chichibabin reaction, where treatment with potassium amide in liquid ammonia leads to the introduction of an amino group. The initial attack is charge-controlled, occurring at the most electron-deficient position, which is C-2 in 1,8-naphthyridine.[5]

Experimental Protocol: Chichibabin Amination of 1,8-Naphthyridine [5]

  • Preparation: In a flask equipped for low-temperature reactions, liquid ammonia is condensed. A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide.

  • Reaction: A solution of 1,8-naphthyridine in a suitable solvent (e.g., dry ether or toluene) is added to the potassium amide solution at approximately -35 to -45 °C. The mixture is stirred for several hours.

  • Work-up: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate.

  • Isolation and Purification: The residue is extracted with a suitable organic solvent. The organic extracts are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2-amino-1,8-naphthyridine.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for the functionalization of halo-1,8-naphthyridines.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halo-1,8-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups.

Table 1: Suzuki-Miyaura Coupling of Halo-1,8-Naphthyridines - Reaction Conditions and Yields

EntryHalo-1,8-NaphthyridineBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-1,8-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012>90
24-Iodo-1,5-naphthyridinep-MeOC₆H₄ZnClCoCl₂·2LiCl (5)-THF250.578-80
32,4-Diiodo-1,5-naphthyridinep-MeOC₆H₄ZnClCoCl₂·2LiCl (5)-THF25175

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-1,8-Naphthyridine

  • Preparation: To a reaction vessel are added the halo-1,8-naphthyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Reaction: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between a halo-1,8-naphthyridine and a primary or secondary amine.[1][6] This reaction is crucial for introducing diverse amino functionalities.

Table 2: Buchwald-Hartwig Amination of Halo-1,8-Naphthyridines - Reaction Conditions and Yields

EntryHalo-1,8-NaphthyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-1,5-naphthyridineMorpholinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Toluene11018High
27-Chloro-1,8-naphthyridine derivative3-MethylpiperidineNot specifiedNot specifiedK₂CO₃Not specifiedNot specifiedNot specifiedGood

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-1,8-Naphthyridine [1]

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere, the halo-1,8-naphthyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand (e.g., XantPhos, BINAP, or a Buchwald ligand, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv) are combined.

  • Reaction: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The Schlenk tube is sealed, and the reaction mixture is heated to 100-120 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired amino-1,8-naphthyridine.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a halo-1,8-naphthyridine with a terminal alkyne to form an alkynyl-substituted 1,8-naphthyridine. This reaction is valuable for introducing sp-hybridized carbon substituents.

Experimental Protocol: Sonogashira Coupling of a Halo-1,8-Naphthyridine

  • Preparation: To a reaction flask are added the halo-1,8-naphthyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).

  • Reaction: The flask is purged with an inert gas. The terminal alkyne (1.2-1.5 equiv) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated under reduced pressure.

  • Isolation and Purification: The residue is dissolved in an organic solvent, washed with water, dried, and concentrated. The crude product is purified by column chromatography.

C-H Activation

Direct C-H functionalization is an emerging and powerful strategy for modifying the 1,8-naphthyridine scaffold, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of complex fused 1,8-naphthyridine derivatives.[7][8]

Visualizing Reactivity and Workflows

Logical Relationship of 1,8-Naphthyridine Functionalization

The following diagram illustrates the key reactive pathways for the functionalization of the 1,8-naphthyridine scaffold.

1,8-Naphthyridine Reactivity Key Functionalization Pathways of the 1,8-Naphthyridine Scaffold 1,8-Naphthyridine 1,8-Naphthyridine Halo-1,8-Naphthyridine Halo-1,8-Naphthyridine 1,8-Naphthyridine->Halo-1,8-Naphthyridine Halogenation Amino-1,8-Naphthyridine Amino-1,8-Naphthyridine 1,8-Naphthyridine->Amino-1,8-Naphthyridine Chichibabin Amination N-Oxide-1,8-Naphthyridine N-Oxide-1,8-Naphthyridine 1,8-Naphthyridine->N-Oxide-1,8-Naphthyridine N-Oxidation Fused-1,8-Naphthyridine Fused-1,8-Naphthyridine 1,8-Naphthyridine->Fused-1,8-Naphthyridine C-H Activation/Annulation Halo-1,8-Naphthyridine->Amino-1,8-Naphthyridine Buchwald-Hartwig Amination Alkynyl-1,8-Naphthyridine Alkynyl-1,8-Naphthyridine Halo-1,8-Naphthyridine->Alkynyl-1,8-Naphthyridine Sonogashira Coupling Aryl/Alkyl-1,8-Naphthyridine Aryl/Alkyl-1,8-Naphthyridine Halo-1,8-Naphthyridine->Aryl/Alkyl-1,8-Naphthyridine Suzuki Coupling

Caption: Key functionalization pathways of the 1,8-naphthyridine scaffold.

Experimental Workflow for a Metal-Catalyzed Cross-Coupling Reaction

The diagram below outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, on a halo-1,8-naphthyridine.

Experimental_Workflow General Workflow for Metal-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification reagents Combine Halo-1,8-Naphthyridine, Coupling Partner, Catalyst, Ligand, & Base inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat to Reaction Temperature (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench (e.g., with water) monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for metal-catalyzed cross-coupling.

This guide provides a foundational understanding of the reactivity of the 1,8-naphthyridine scaffold and practical guidance for its functionalization. The versatility of this core structure, combined with the power of modern synthetic methods, ensures its continued importance in the development of new chemical entities with significant biological and material properties.

References

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing quantitative data for comparative analysis, detailed experimental protocols for key biological assays, and visual representations of the underlying mechanisms of action.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer activity often stems from the inhibition of crucial enzymes involved in DNA replication and cell signaling pathways that are frequently dysregulated in cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,8-naphthyridine derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 12 HBL-100 (Breast)1.37[1]
Compound 17 KB (Oral)3.7[1]
Compound 22 SW-620 (Colon)3.0[1]
Compound 16 HeLa (Cervical)0.7[2]
Compound 16 HL-60 (Leukemia)0.1[2]
Compound 16 PC-3 (Prostate)5.1[2]
Pyrazolo-naphthyridine 5j HeLa (Cervical)6.4[3]
Pyrazolo-naphthyridine 5k MCF-7 (Breast)2.03[3]
Key Mechanisms of Anticancer Activity

1. Topoisomerase II Inhibition:

Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. These enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these derivatives lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[4][5][6]

Topoisomerase_II_Inhibition Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding TopoII_DNA TopoII-DNA Complex TopoII->TopoII_DNA Cleavage_Complex Cleavage Complex (Transient DNA Break) TopoII_DNA->Cleavage_Complex DNA Cleavage Religated_DNA Relaxed DNA Cleavage_Complex->Religated_DNA DNA Religation Apoptosis Apoptosis Cleavage_Complex->Apoptosis Leads to Religated_DNA->DNA Dissociation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleavage_Complex Stabilizes

Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives

2. Kinase Inhibition (EGFR and c-Met):

Many 1,8-naphthyridine derivatives have been designed to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met).[7] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, 1,8-naphthyridine derivatives can block downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby arresting the cell cycle and inducing apoptosis.[8][9][10][11][12]

Kinase_Inhibition EGFR/c-Met Signaling Inhibition cluster_receptor Cell Membrane cluster_pathways Downstream Signaling cluster_inhibition Inhibition cluster_outcome Cellular Response Ligand Growth Factor (EGF/HGF) Receptor Receptor Tyrosine Kinase (EGFR/c-Met) Ligand->Receptor RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Receptor Inhibits DNA_Gyrase_Inhibition DNA Gyrase Inhibition by 1,8-Naphthyridine Derivatives cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Leads to Replication DNA Replication Supercoiled_DNA->Replication Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits TLR4_Signaling_Inhibition TLR4 Signaling Inhibition cluster_activation Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_inhibition Inhibition cluster_outcome Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_active->Cytokines Induces Transcription Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->IKK Inhibits Drug_Discovery_Workflow Drug Discovery Workflow for 1,8-Naphthyridine Derivatives cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification and Validation Lead_Gen Lead Generation: - High-Throughput Screening - Rational Design Target_ID->Lead_Gen Synthesis Synthesis of 1,8-Naphthyridine Library Lead_Gen->Synthesis In_Vitro In Vitro Biological Evaluation (IC50, MIC) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Iterative Optimization ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vitro->SAR In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo Safety Safety and Toxicology Studies In_Vivo->Safety Candidate Lead Candidate Selection Safety->Candidate

References

A Technical Guide to the Computational Study of 2-Bromo-1,8-naphthyridine's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a significant pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 2-position of the 1,8-naphthyridine core is expected to significantly modulate its electronic properties, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the electronic structure of 2-Bromo-1,8-naphthyridine is, therefore, a crucial step in the rational design of novel therapeutics.

Computational chemistry provides a powerful lens through which to examine the electronic characteristics of molecules at the quantum level.[2] By employing methods like Density Functional Theory (DFT), we can predict properties such as molecular orbital energies, charge distribution, and electrostatic potential, offering deep insights that complement experimental data. This guide outlines a robust computational workflow for characterizing the electronic structure of this compound.

Experimental Protocols: A Computational Approach

A typical computational study to elucidate the electronic structure of this compound would involve the following key steps, from initial structure preparation to in-depth analysis of its electronic properties.

Molecular Structure Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry.

  • Methodology: The geometry of this compound would be optimized using Density Functional Theory (DFT).[3] A common and effective approach is to use a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. For potentially improved accuracy with non-covalent interactions, other functionals like M06-2X could also be employed.[4]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is a standard choice for molecules of this size, providing a good balance between accuracy and computational cost. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

  • Software: This calculation is typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the structure is a stable minimum.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-311+G(d,p)) to derive various electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution from the perspective of an approaching electrophile. It is plotted onto the molecule's electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the partial atomic charges on each atom (e.g., Mulliken or Natural Population Analysis charges). This helps in quantifying the electron-withdrawing or -donating effects of substituents, such as the bromine atom in this case.

Data Presentation

Quantitative data from computational studies should be presented in a clear and structured format to allow for easy interpretation and comparison.

Optimized Geometric Parameters

The key bond lengths and angles of the optimized this compound structure would be tabulated.

ParameterAtom(s) InvolvedCalculated Value (Å or °)
Bond Length C2-Bre.g., 1.895
N1-C2e.g., 1.321
C7-N8e.g., 1.334
.........
Bond Angle N1-C2-C3e.g., 123.5
C2-C3-C4e.g., 118.9
.........
(Note: The values presented are hypothetical and for illustrative purposes only.)
Key Electronic Properties

The calculated electronic properties provide a quantitative basis for understanding the molecule's reactivity and stability.

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOe.g., -6.85
Lowest Unoccupied Molecular Orbital EnergyELUMOe.g., -1.22
HOMO-LUMO Energy GapΔEe.g., 5.63
Ionization Potential (approx.)IP ≈ -EHOMOe.g., 6.85
Electron Affinity (approx.)EA ≈ -ELUMOe.g., 1.22
(Note: The values presented are hypothetical and for illustrative purposes only.)
Natural Population Analysis (NPA) Charges

NPA provides a more robust measure of atomic charges compared to Mulliken charges.

AtomNPA Charge (e)
N1e.g., -0.55
C2e.g., +0.15
Br9e.g., -0.08
N8e.g., -0.58
......
(Note: The values presented are hypothetical and for illustrative purposes only.)

Mandatory Visualizations

Diagrams are essential for conveying complex relationships and workflows in computational chemistry.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Visualization mol_build Build this compound (e.g., in GaussView, Avogadro) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy Structure) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (Derive Electronic Properties) freq_calc->sp_calc If no imaginary frequencies orbital_analysis HOMO/LUMO Analysis (Energy Levels, Surfaces) sp_calc->orbital_analysis charge_analysis Charge Distribution (MEP Map, NBO Charges) sp_calc->charge_analysis results Tabulate & Interpret Results orbital_analysis->results charge_analysis->results G cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO   ΔE = E(LUMO) - E(HOMO)   (Electronic Excitation)

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1,8-naphthyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-1,8-naphthyridine with a variety of arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 2-aryl-1,8-naphthyridines, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery. The ability to introduce diverse aryl groups at the 2-position via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.

Core Reaction

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and an arylboronic acid using a palladium catalyst and a base. The general transformation is depicted below:

General Reaction Scheme: X = Br R = Aryl

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Suzuki coupling of brominated nitrogen-containing heterocycles, including naphthyridines, with arylboronic acids. While specific yields for this compound are not always explicitly detailed in the literature, the conditions presented are highly relevant and provide a strong starting point for optimization.

Arylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (1.8)1,4-DioxaneReflux4High
Arylboronic acidsPd(dppf)Cl₂ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-120VariesGood to Excellent[1]
Arylboronic acidsPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Toluene100VariesHigh[2]
Heteroarylboronic acidsPd(OAc)₂PCy₃K₃PO₄Toluene/H₂O100VariesGood[2]
Phenylboronic acidPd/C-K₂CO₃Water/IsopropanolVariesVariesGood to Excellent[3]
Arylboronic acidsPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/WaterVariesVaries81[4]
Arylboronic acidsPd(OAc)₂SPhosK₃PO₄2-Methyl-THF100VariesHigh[2]

Note: The optimal conditions can be highly dependent on the specific arylboronic acid used, particularly its electronic and steric properties.[1]

Experimental Protocols

Below are detailed protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is based on a general method for the Suzuki coupling of halo-naphthyridines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1,8-naphthyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 mixture)

Procedure:

  • In a microwave reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)Ln-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Troubleshooting_Suzuki Start Low or No Product Yield Catalyst Catalyst Inactivity? Start->Catalyst Base Ineffective Base? Start->Base Solvent Poor Solubility? Start->Solvent Conditions Suboptimal Conditions? Start->Conditions Sol_Catalyst Use fresh catalyst Increase catalyst loading Screen different ligands (e.g., XPhos, SPhos) Catalyst->Sol_Catalyst Yes Sol_Base Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) Base->Sol_Base Yes Sol_Solvent Screen different solvents or co-solvents (e.g., Dioxane/H₂O, Toluene) Solvent->Sol_Solvent Yes Sol_Conditions Increase temperature Ensure inert atmosphere (degas solvents) Conditions->Sol_Conditions Yes

Caption: A troubleshooting guide for optimizing the Suzuki coupling reaction.

Important Considerations and Troubleshooting

  • Catalyst Poisoning: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2] The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can mitigate this issue.[2]

  • Choice of Base: The selection of the base is crucial.[4] While carbonates like K₂CO₃ and Cs₂CO₃ are commonly used, potassium phosphate (K₃PO₄) is often effective for nitrogen-containing heterocycles.[2] The base activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Solvent System: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF) and water is often employed to dissolve both the organic and inorganic reagents.[2] For substrates with poor solubility, higher boiling point solvents like toluene or DMF may be necessary.[2]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[5] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[5]

  • Side Reactions: Common side reactions include the homocoupling of the arylboronic acid and the dehalogenation of the this compound.[5] Rigorous degassing can minimize homocoupling, while carefully controlling the reaction temperature can reduce dehalogenation.[2][5]

  • Boronic Acid Stability: Arylboronic acids can undergo protodeboronation under the reaction conditions.[2] Using a slight excess of the boronic acid or employing more stable derivatives like pinacol esters can be beneficial.[2][6]

References

Optimizing the Sonogashira Reaction for the Synthesis of 2-Alkynyl-1,8-naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of the Sonogashira cross-coupling reaction of 2-Bromo-1,8-naphthyridine. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The 1,8-naphthyridine core is a significant pharmacophore, and its functionalization via Sonogashira coupling opens avenues for the development of novel therapeutic agents.

Introduction to Sonogashira Coupling with 1,8-Naphthyridines

The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] However, the presence of the nitrogen atoms in the 1,8-naphthyridine ring can pose challenges, such as catalyst poisoning, which may necessitate careful optimization of reaction conditions to achieve high yields.[4] Key parameters for optimization include the choice of palladium catalyst and ligand, copper source, base, solvent, and reaction temperature. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases.[5][6]

Key Parameters for Optimization

Successful Sonogashira coupling of this compound hinges on the careful selection and optimization of several reaction components. Below is a summary of these parameters and their expected impact on the reaction outcome.

Table 1: Overview of Key Reaction Parameters and Their Effects
ParameterOptionsPotential Effects on Reaction with this compound
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalystsCatalyst activity and stability are crucial. The nitrogen atoms of the naphthyridine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Using pre-catalysts or ligands that promote efficient generation of the active Pd(0) species can be beneficial.
Ligand Phosphine ligands (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs)Bulky, electron-rich phosphine ligands can mitigate catalyst poisoning and promote reductive elimination.[1][4] NHC ligands have also shown high efficiency in Sonogashira reactions.[1][7][8]
Copper(I) Co-catalyst CuI, CuBr, CuTCThe copper co-catalyst facilitates the formation of a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[2] In some cases, copper-free conditions can be advantageous to avoid side reactions.
Base Amines (e.g., Et₃N, DIPEA, piperidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)The base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[2] For nitrogen-containing heterocycles, inorganic bases like K₃PO₄ can be particularly effective. The choice of base can significantly impact the reaction yield.[9]
Solvent Aprotic polar (e.g., DMF, THF, dioxane, acetonitrile), Nonpolar (e.g., toluene)Solvent polarity can influence the solubility of reactants and the stability of catalytic species.[10][11] For substrates with poor solubility, higher boiling point solvents may be necessary.[4]
Temperature Room temperature to refluxHigher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Optimization is necessary to find the balance between reaction rate and yield.

Experimental Protocols

The following protocols provide a starting point for the optimization of the Sonogashira reaction with this compound. It is recommended to perform small-scale test reactions to screen different conditions.

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is a standard starting point using a palladium-phosphine catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.05 equivalents)

  • CuI (0.1 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for cases where copper-mediated side reactions are a concern.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the terminal alkyne, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize representative data from the literature for Sonogashira reactions of similar heterocyclic halides. This data can guide the optimization process for this compound.

Table 2: Effect of Different Bases on Yield

Substrate: 2-Amino-3-bromopyridine, Alkyne: Phenylacetylene. Conditions: Pd(CF₃COO)₂, PPh₃, CuI, DMF, 100 °C, 3h.

EntryBaseYield (%)
1Et₃N92
2Piperidine85
3DIPEA78
4K₂CO₃65
5Cs₂CO₃72

Data adapted from a study on 2-amino-3-bromopyridines, which are structurally similar to the target substrate.[12]

Table 3: Effect of Different Solvents on Yield

Substrate: 1-Bromo-3,5-dimethoxybenzene, Alkyne: 3-Ethynylpyridine. Conditions: [DTBNpP]Pd(crotyl)Cl catalyst, TMP base, room temperature, 18h.

EntrySolventYield (%)
1DMSO85
2THF70
3Acetonitrile68
4Dioxane65
5Toluene55

Data from a study on copper-free Sonogashira reactions, highlighting the significant impact of the solvent.[5]

Table 4: Effect of Different Palladium Catalysts and Ligands on Yield

Substrate: 1-Bromo-3,5-dimethoxybenzene, Alkyne: 3-Ethynylpyridine. Conditions: DABCO base, THF, room temperature, 18h.

EntryCatalyst/LigandYield (%)
1PdCl₂(PPh₃)₂ / CuI0
2Buchwald Precatalyst P152
3Buchwald Precatalyst P275
4Pd(OAc)₂ / XPhos68
5Pd₂(dba)₃ / SPhos71

This table illustrates the superior performance of modern Buchwald-type precatalysts in certain Sonogashira couplings.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the optimization of the Sonogashira reaction.

experimental_workflow start Start: Define Substrates (this compound, Alkyne) screening Screening of Conditions (Catalyst, Ligand, Base, Solvent) start->screening reaction_setup Reaction Setup (Inert Atmosphere, Degassed Solvents) screening->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis optimization Optimization (Temperature, Concentration) analysis->optimization Sub-optimal Yield end End: Optimized Protocol analysis->end Optimal Yield optimization->screening

Caption: Experimental workflow for Sonogashira reaction optimization.

Sonogashira Catalytic Cycle

This diagram outlines the generally accepted mechanism for the palladium- and copper-catalyzed Sonogashira reaction.

sonogashira_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation base_h Base-H⁺X⁻ pd_complex2 R¹-Pd(II)L₂-C≡CR² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product cu_acetylide Cu-C≡C-R² cu_acetylide->transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide CuX, Base cu_x CuX base Base

Caption: The catalytic cycles of the Sonogashira reaction.

Troubleshooting

Low yields or the formation of side products are common challenges in cross-coupling reactions.

Table 5: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst; Catalyst poisoning by naphthyridine nitrogen; Poor solubility of starting materials; Ineffective base.[4]Use a Pd(0) source or a precatalyst.[4] Screen bulky, electron-rich ligands (e.g., XPhos, SPhos).[4] Try different solvent systems or higher temperatures.[4] Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[4]
Formation of Dehalogenated Naphthyridine Presence of protic impurities; Catalyst-mediated reduction.[4]Use anhydrous solvents and reagents.[4] Lower the reaction temperature and screen different ligands.[4]
Homocoupling of Alkyne (Glaser Coupling) Presence of oxygen; High copper concentration.Ensure the reaction is performed under a strictly inert atmosphere. Reduce the amount of copper co-catalyst or switch to copper-free conditions.

By systematically evaluating the parameters outlined in this document, researchers can develop a robust and high-yielding protocol for the Sonogashira coupling of this compound, enabling the synthesis of a diverse range of novel compounds for further investigation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-1,8-naphthyridine. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its functionalization a key strategy in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of substituted 1,8-naphthyridines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a wide range of coupling partners.

Core Concepts and Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation (for Suzuki, Stille, Negishi) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, organozinc, or amine) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or deprotonation of the amine.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G reagents Weigh and Add Reactants: This compound, Coupling Partner, Base catalyst Add Palladium Precursor and Ligand reagents->catalyst In Schlenk flask solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon completion purification Purification by Column Chromatography workup->purification analysis Characterization of Product (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1]

Representative Reaction Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100890-98
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901680-90
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][3]

Representative Reaction Conditions for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2488-96
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1690-97
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-1285-95
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes for catalyst pre-formation.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4][5]

Representative Reaction Conditions for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF60685-95
21-HeptynePd(OAc)₂ (2)CuI (4)i-Pr₂NEt (2)DMF80880-90
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)Toluene701282-92
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Et₃N or i-Pr₂NEt, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne.

  • Stir the reaction at the indicated temperature for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.

Representative Reaction Conditions for Heck Reaction
EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile10018-2475-85
2StyrenePd(OAc)₂ (2)PPh₃ (4)NaOAc (2)DMF1201670-80
3AcrylonitrilePdCl₂ (3)-K₂CO₃ (2)NMP1102065-75
Detailed Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and the base.

  • Seal the tube and heat to the indicated temperature for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound.

Representative Reaction Conditions for Stille Coupling
EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (3)-Toluene11012-2480-90
2Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (5)-DMF1001685-95
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(fur)₃ (8)1,4-Dioxane1001075-85
Detailed Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the organostannane.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous KF solution to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Negishi Coupling

The Negishi coupling is the reaction of an organohalide with an organozinc compound.[6]

Representative Reaction Conditions for Negishi Coupling
EntryOrganozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)THF601280-90
2Ethylzinc bromidePdCl₂(dppf) (3)-THF501675-85
3Isopropylzinc bromidePd₂(dba)₃ (1.5)XPhos (3.6)THF/NMP80870-80
Detailed Experimental Protocol: Negishi Coupling

Materials:

  • This compound

  • Organozinc reagent (1.5 - 2.0 equiv, commercially available or freshly prepared)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equiv).

  • Add the organozinc reagent dropwise at room temperature.

  • Heat the reaction mixture to the indicated temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

Signaling Pathway and Logical Relationship Diagrams

G cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Cross-Coupling Reaction Cross-Coupling Reaction This compound->Cross-Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Cross-Coupling Reaction Pd Precatalyst Pd Precatalyst Pd Precatalyst->Cross-Coupling Reaction Ligand Ligand Ligand->Cross-Coupling Reaction Base Base Base->Cross-Coupling Reaction Substituted 1,8-naphthyridine Substituted 1,8-naphthyridine Cross-Coupling Reaction->Substituted 1,8-naphthyridine Product

Caption: Logical relationship of components in a palladium-catalyzed cross-coupling reaction.

G Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-Br]L_n Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Coupling [Ar-Pd(II)-R]L_n PdII_Aryl->PdII_Coupling Transmetalation or Amine Coordination PdII_Coupling->Pd0 Product Ar-R PdII_Coupling->Product Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of 2-Amino-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-1,8-naphthyridine, a valuable scaffold in medicinal chemistry, starting from the corresponding 2-bromo-1,8-naphthyridine precursor. The described methodology is based on the robust and versatile Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This two-step protocol involves an initial palladium-catalyzed coupling with an ammonia surrogate, followed by deprotection to yield the desired primary amine. This method offers a reliable and efficient alternative to harsher synthetic routes.

Introduction

The 1,8-naphthyridine core is a privileged heterocyclic motif present in numerous biologically active compounds. The introduction of an amino group at the 2-position provides a key handle for further structural modifications, making 2-amino-1,8-naphthyridine a crucial intermediate in drug discovery programs. The Buchwald-Hartwig amination has emerged as a powerful strategy for the synthesis of arylamines from aryl halides due to its broad substrate scope and functional group tolerance.[1][2] For the introduction of a primary amino group, direct coupling with ammonia can be challenging. A common and effective strategy involves the use of ammonia equivalents, such as benzophenone imine, followed by a straightforward hydrolysis to unveil the primary amine.[1]

Reaction Principle and Signaling Pathway

The synthesis proceeds via a two-step sequence. The first step is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between this compound and benzophenone imine. The generally accepted mechanism for this transformation involves a catalytic cycle with a palladium(0) species. This cycle includes the oxidative addition of the aryl bromide to the palladium(0) complex, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. The second step involves the acidic hydrolysis of the resulting imine to afford the target 2-amino-1,8-naphthyridine.

Reaction Pathway This compound This compound Intermediate_Imine N-(1,8-naphthyridin-2-yl)benzophenone imine This compound->Intermediate_Imine  Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination) Benzophenone_Imine Benzophenone Imine Benzophenone_Imine->Intermediate_Imine 2-Amino-1,8-naphthyridine 2-Amino-1,8-naphthyridine Intermediate_Imine->2-Amino-1,8-naphthyridine  Acidic Hydrolysis (e.g., HCl)

Caption: Reaction pathway for the synthesis of 2-amino-1,8-naphthyridine.

Data Presentation: Comparative Reaction Conditions

The successful Buchwald-Hartwig amination of heteroaryl bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical conditions used for the amination of structurally related bromo-azaheterocycles, which can serve as a guide for optimizing the synthesis of 2-amino-1,8-naphthyridine.

SubstrateAmine SourcePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineBenzophenone iminePd₂(dba)₃ (1.5)BINAP (3.0)NaOtBuToluene801885-95
2-BromoquinolineBenzophenone iminePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃Dioxane10012~90
3-Bromo-1,8-naphthyridin-2(1H)-oneAnilinePd₂(dba)₃ (2.5)XPhos (5.0)K₂CO₃t-BuOH1101685-95[3]
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ (2.0)Xantphos (4.0)Cs₂CO₃Toluene11012-24High[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 2-amino-1,8-naphthyridine from this compound.

Step 1: Synthesis of N-(1,8-naphthyridin-2-yl)benzophenone imine

Materials:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and BINAP (0.03 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv) and Pd₂(dba)₃ (0.015 equiv).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(1,8-naphthyridin-2-yl)benzophenone imine.

Step 2: Synthesis of 2-Amino-1,8-naphthyridine (Hydrolysis)

Materials:

  • N-(1,8-naphthyridin-2-yl)benzophenone imine

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the N-(1,8-naphthyridin-2-yl)benzophenone imine from Step 1 in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M) and stir the mixture vigorously at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is fully consumed.

  • Separate the aqueous and organic layers.

  • Neutralize the aqueous layer by the careful addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-amino-1,8-naphthyridine.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis Setup 1. Assemble dry glassware under inert gas Reagents 2. Add this compound, NaOtBu, and BINAP Setup->Reagents Catalyst 3. Add toluene, benzophenone imine, and Pd2(dba)3 Reagents->Catalyst Reaction 4. Heat and stir reaction mixture Catalyst->Reaction Workup1 5. Cool, dilute, and filter Reaction->Workup1 Purification1 6. Concentrate and purify by column chromatography Workup1->Purification1 Dissolve 7. Dissolve intermediate imine Purification1->Dissolve Hydrolyze 8. Add HCl and stir Dissolve->Hydrolyze Neutralize 9. Neutralize with NaHCO3 Hydrolyze->Neutralize Extract 10. Extract with ethyl acetate Neutralize->Extract Workup2 11. Dry and concentrate Extract->Workup2 Purification2 12. Purify if necessary Workup2->Purification2

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Organic solvents are flammable. All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols for the Preparation of Fluorescent 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent 1,8-naphthyridine derivatives. These compounds are of significant interest due to their diverse applications in bioimaging, as fluorescent probes for metal ions, and as scaffolds in drug discovery.

I. Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure, combined with electron-rich nitrogen atoms, provides an excellent foundation for the design of fluorescent molecules. Derivatives of 1,8-naphthyridine have garnered significant attention for their wide range of biological activities and interesting photophysical properties. Strategic functionalization of the 1,8-naphthyridine core allows for the fine-tuning of its fluorescent properties, leading to the development of probes with high quantum yields, large Stokes shifts, and specific targeting capabilities.

II. Data Presentation: Spectroscopic Properties

The following tables summarize the key spectroscopic data for a selection of fluorescent 1,8-naphthyridine derivatives, allowing for a clear comparison of their photophysical properties.

Table 1: Spectroscopic Data for 2,7-Dialkylamino-4-methyl-1,8-naphthyridine Derivatives in Methanol

CompoundSubstituent (R)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
3a Methyl3404300.61
3b Propyl3424350.75
3c Pentyl3434380.78
3d 2-Methoxyethyl3404280.58
3e Hexyl3434390.81

Table 2: Spectroscopic Data for 1,8-Naphthyridine-BF2 Complexes

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Complex 1 Dichloromethane405, 4284850.85
Complex 4 Dichloromethane412, 4355020.98
Complex 5 Dichloromethane4305200.65
Complex 7 Dichloromethane4255150.72

III. Experimental Protocols: Synthesis

Protocol 1: General Procedure for the Synthesis of 2,7-Dialkylamino-4-methyl-1,8-naphthyridines

This protocol describes the synthesis of highly fluorescent 2,7-dialkylamino-4-methyl-1,8-naphthyridines via nucleophilic substitution of 2,7-dichloro-4-methyl-1,8-naphthyridine.

Materials:

  • 2,7-Dichloro-4-methyl-1,8-naphthyridine

  • Appropriate alkylamine (e.g., methylamine, propylamine)

  • Copper powder

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, combine 2,7-dichloro-4-methyl-1,8-naphthyridine (1 mmol), the desired alkylamine (5-10 mmol, excess), and an equimolar amount of copper powder (1 mmol).

  • Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) under pressure for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 2,7-dialkylamino-4-methyl-1,8-naphthyridine derivative.

Protocol 2: Friedländer Annulation for the Synthesis of Substituted 1,8-Naphthyridines

The Friedländer synthesis is a versatile method for constructing the 1,8-naphthyridine ring system from a 2-aminopyridine-3-carbaldehyde and a compound containing an active methylene group.[1]

Materials:

  • 2-Aminopyridine-3-carbaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile, cyclohexanone)

  • Catalyst (e.g., choline hydroxide, cerium(III) chloride heptahydrate)[1]

  • Solvent (e.g., water, or solvent-free)[2]

Base-Catalyzed Procedure (in Water): [1]

  • To a flask containing 2-aminopyridine-3-carbaldehyde (1 mmol) and the active methylene compound (1.2 mmol), add 1 mL of water.[1]

  • Add choline hydroxide (1 mol%) to the stirring mixture.[1]

  • Heat the reaction mixture to 50 °C and stir for 6-12 hours under a nitrogen atmosphere.[1]

  • After cooling to room temperature, extract the product with ethyl acetate.[1]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Solvent-Free Grinding Procedure: [3]

  • In a mortar, combine 2-aminopyridine-3-carbaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (10 mol%).[3]

  • Grind the mixture with a pestle at room temperature for the time required as monitored by TLC.[3]

  • Upon completion, add cold water to the reaction mixture.[3]

  • Collect the solid product by vacuum filtration and wash with water.[3]

  • Recrystallize the product from a suitable solvent to afford the pure 1,8-naphthyridine derivative.[3]

Protocol 3: Synthesis of 1,8-Naphthyridine-BF2 Complexes

This protocol outlines the synthesis of highly luminescent 1,8-naphthyridine-BF₂ complexes from 2-acetamido-1,8-naphthyridine derivatives.[4]

Materials:

  • 2-Acetamido-1,8-naphthyridine derivative

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 2,6-Lutidine

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure: [5]

  • Dissolve the 2-acetamido-1,8-naphthyridine derivative (0.43 mmol) and 2,6-lutidine (2 mL) in anhydrous Et₂O (100 mL) in a flask under a nitrogen atmosphere.[5]

  • Cool the solution in an ice bath.

  • Add BF₃·Et₂O (4 mL) dropwise to the stirred solution over 30 minutes.[5]

  • Continue stirring the mixture in the ice bath for 5 hours.[5]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL).[5]

  • Extract the aqueous layer with Et₂O (3 x 100 mL).[5]

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[5]

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using chloroform as the eluent to obtain the pure 1,8-naphthyridine-BF₂ complex.[5]

IV. Application Notes and Protocols

Application Note 1: Fluorescent Probes for Metal Ion Detection

1,8-Naphthyridine derivatives can act as selective fluorescent sensors for various metal ions. The nitrogen atoms of the naphthyridine ring and other coordinating functional groups can bind to metal ions, leading to a change in the fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off").[6][7]

Protocol 4: General Procedure for Metal Ion Detection Using a Fluorescent 1,8-Naphthyridine Probe

This protocol provides a general method for evaluating the performance of a fluorescent 1,8-naphthyridine derivative as a probe for metal ion detection.[6]

Materials:

  • Fluorescent 1,8-naphthyridine derivative (probe)

  • Stock solutions (e.g., 1 mM) of various metal salts (e.g., CuCl₂, ZnCl₂, HgCl₂) in a suitable solvent (e.g., deionized water or ethanol).[6]

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.[6]

  • Spectrofluorometer and quartz cuvettes.[6]

Procedure: [6]

  • Preparation of Probe Stock Solution: Prepare a stock solution of the 1,8-naphthyridine probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.[6]

  • Preparation of Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer.[6]

  • Initial Fluorescence Measurement: a. Transfer the working solution of the probe to a quartz cuvette. b. Record the initial fluorescence spectrum by scanning a range of emission wavelengths while exciting at the predetermined maximum excitation wavelength.

  • Titration with Metal Ion: a. Add a small aliquot of a metal ion stock solution to the cuvette. b. Mix well and record the fluorescence spectrum again. c. Repeat this process with increasing concentrations of the metal ion to obtain a titration curve.

  • Selectivity Study: Repeat the fluorescence measurements with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant, sensitivity, and limit of detection (LOD).

Application Note 2: Cellular Imaging

The inherent fluorescence and cell permeability of certain 1,8-naphthyridine derivatives make them valuable tools for cellular imaging.[8] They can be designed to target specific organelles or biomolecules within living cells.

Protocol 5: General Procedure for Cellular Imaging Using a Fluorescent 1,8-Naphthyridine Probe

This protocol provides a general guideline for staining and imaging live cells with a fluorescent 1,8-naphthyridine derivative.

Materials:

  • Fluorescent 1,8-naphthyridine derivative

  • Cell culture medium (e.g., DMEM, EMEM)

  • Fetal bovine serum (FBS)

  • Cells of interest (e.g., HeLa, 4T1)

  • 96-well plates or chambered coverglass

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells of interest in the appropriate medium supplemented with FBS in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells onto 96-well plates or chambered coverglass and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of the fluorescent 1,8-naphthyridine probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Add the medium containing the fluorescent probe to the cells. c. Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37 °C.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS).

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

V. Visualizations

Diagram 1: Synthetic Workflow for 2,7-Dialkylamino-1,8-naphthyridines

G start 2,7-Dichloro-4-methyl- 1,8-naphthyridine reaction Nucleophilic Substitution (High T, Pressure) start->reaction reagents Alkylamine, Cu powder reagents->reaction purification Column Chromatography reaction->purification product 2,7-Dialkylamino-4-methyl- 1,8-naphthyridine purification->product

Caption: General workflow for the synthesis of 2,7-dialkylamino-1,8-naphthyridines.

Diagram 2: Experimental Workflow for Metal Ion Detection

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis probe_stock Probe Stock Solution (in DMSO/Ethanol) working_sol Working Solution (in Buffer) probe_stock->working_sol initial_spec Record Initial Fluorescence working_sol->initial_spec metal_stock Metal Ion Stock Solutions titration Titrate with Metal Ions metal_stock->titration initial_spec->titration record_spec Record Fluorescence Spectra titration->record_spec Incremental additions plot_data Plot Intensity vs. Concentration record_spec->plot_data determine_params Determine LOD, Selectivity plot_data->determine_params

Caption: Workflow for detecting metal ions using a fluorescent 1,8-naphthyridine probe.

Diagram 3: Logical Relationship in Cellular Imaging

G start Cultured Cells staining Incubate with Fluorescent Probe start->staining wash Wash to Remove Unbound Probe staining->wash imaging Fluorescence Microscopy wash->imaging analysis Image Analysis (Localization, Intensity) imaging->analysis

Caption: Logical steps for performing cellular imaging with a fluorescent probe.

References

Application Notes and Protocols for the Gram-Scale Synthesis of 2-Substituted-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Naphthyridine derivatives are a significant class of heterocyclic compounds that are recognized as privileged scaffolds in the field of drug discovery due to their wide array of pharmacological activities.[1] These activities include antimicrobial, anticancer, and antiviral properties, among others.[1][2][3][4] The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their related heterocyclic systems, including 1,8-naphthyridines.[5][6] This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1] This application note provides a detailed protocol for a green and efficient gram-scale synthesis of 2-substituted-1,8-naphthyridines in water, utilizing a biocompatible ionic liquid as a catalyst.[7][8][9]

Reaction Mechanism

The synthesis of 2-substituted-1,8-naphthyridines via the Friedländer reaction in the presence of a base catalyst, such as choline hydroxide, proceeds through a multi-step mechanism. The process begins with the deprotonation of the active methylene compound by the base to form an enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of 2-aminonicotinaldehyde. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic 1,8-naphthyridine product.[1]

Experimental Protocols

This section details a one-pot, environmentally friendly protocol for the gram-scale synthesis of 2-substituted-1,8-naphthyridines in an aqueous medium.[7][9]

Materials and Equipment

  • 2-aminonicotinaldehyde

  • Various active methylene carbonyl compounds (e.g., acetone, 2-butanone, 1-phenylethanone)

  • Choline hydroxide (ChOH) solution

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

  • Nitrogen gas inlet

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • NMR spectrometer and mass spectrometer for product characterization

General Procedure for Gram-Scale Synthesis

  • To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and the desired active methylene carbonyl compound (10 mmol).[9]

  • Add 10 mL of water to the flask and begin stirring the mixture.[9]

  • To the stirring suspension, add choline hydroxide (1 mol%).[9]

  • Purge the flask with nitrogen gas and maintain the reaction under a nitrogen atmosphere.[9]

  • Heat the reaction mixture to 50 °C with continuous stirring.[10]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[9] The reaction is typically complete within 6-12 hours.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.[1]

  • The product can then be isolated. Due to the use of a water-soluble catalyst, product separation is relatively straightforward and may not require chromatographic methods.[9] The product can be extracted with an organic solvent.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[1][11]

  • Characterize the final product using NMR spectroscopy and mass spectrometry.[9]

Quantitative Data Summary

The following table summarizes the results for the gram-scale synthesis of various 2-substituted-1,8-naphthyridines following the protocol described above.

Starting Material (Active Methylene Compound)ProductScale (mmol)Yield (%)Mass (g)
Acetone2-methyl-1,8-naphthyridine10921.32
1-(tetrahydro-2H-pyran-4-yl)ethan-1-one2-((tetrahydro-2H-pyran-4-yl)methyl)-1,8-naphthyridine10901.80
2-cyclohexylethan-1-one2-(cyclohexylmethyl)-1,8-naphthyridine10952.04

Table adapted from data presented in ACS Omega 2021, 6, 29, 19304–19313.[9]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis A 1. Add Reactants (2-aminonicotinaldehyde & active methylene compound) B 2. Add Water (Solvent) A->B C 3. Add Choline Hydroxide (Catalyst) B->C D 4. Stir at 50°C under N2 C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F G 7. Product Extraction F->G H 8. Purification (if necessary) G->H I 9. Characterization (NMR, Mass Spectrometry) H->I G reactant1 2-Aminonicotinaldehyde intermediate2 Aldol-Type Addition reactant1->intermediate2 reactant2 Active Methylene Compound intermediate1 Enolate Formation reactant2->intermediate1 catalyst Base Catalyst (e.g., Choline Hydroxide) catalyst->intermediate1 intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 product 2-Substituted-1,8-Naphthyridine intermediate4->product

References

Application Notes and Protocols: 2-Bromo-1,8-naphthyridine in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-Bromo-1,8-naphthyridine as a key intermediate in the development of novel anti-cancer agents. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] This document details the synthetic routes from this compound, presents quantitative data on the cytotoxic activity of its derivatives, and outlines the experimental protocols for their synthesis and biological evaluation.

Synthetic Pathways from this compound

This compound is a versatile precursor for the synthesis of a diverse library of 2-substituted-1,8-naphthyridine derivatives. The primary synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods are highly valued in medicinal chemistry for their broad substrate scope and functional group tolerance.[4][5]

A general synthetic workflow for the diversification of the this compound scaffold is illustrated below.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald C-N Bond Formation product_suzuki 2-Aryl/Heteroaryl-1,8-naphthyridine Derivatives suzuki->product_suzuki product_buchwald 2-Amino-1,8-naphthyridine Derivatives buchwald->product_buchwald evaluation Biological Evaluation (e.g., Cytotoxicity Assays) product_suzuki->evaluation product_buchwald->evaluation lead_optimization Lead Optimization evaluation->lead_optimization

Synthetic routes from this compound.

Anti-Cancer Activity of 1,8-Naphthyridine Derivatives

Numerous derivatives of 1,8-naphthyridine have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The anti-cancer potential of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerase II.[6][7][8] The tables below summarize the in vitro anti-cancer activity of selected 1,8-naphthyridine derivatives.

Table 1: In Vitro Cytotoxicity of 1,8-Naphthyridine-3-carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12 HBL-100 (Breast)1.37[9]
17 KB (Oral)3.7[9]
22 SW-620 (Colon)3.0[9]
29 PA-1 (Ovarian)0.41[8]
29 SW620 (Colon)1.4[8]
36 PA-1 (Ovarian)1.19[8]
47 MIAPaCa (Pancreatic)0.41[8]
47 K-562 (Leukemia)0.77[8]

Table 2: In Vitro Cytotoxicity of 2-Aryl-1,8-naphthyridin-4(1H)-one Derivatives

CompoundCancer Cell LineGI50 (log molar concentration)Reference
Substituted 2-thienyl-1,8-naphthyridin-4-ones Various< -4.0[10]
2-phenyl-1,8-naphthyridin-4-ones (44-49) VariousLow µM to nM range[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of 2-aryl-1,8-naphthyridines from this compound and an appropriate arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1,8-naphthyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the synthesis of 2-amino-1,8-naphthyridine derivatives.[4][12]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents)

  • Base (e.g., NaOtBu or Cs2CO3, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 equivalents) and the phosphine ligand (0.04 equivalents) to an oven-dried Schlenk tube.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add this compound (1.0 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of chemical compounds.[1]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized 1,8-naphthyridine derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mechanism of Action and Signaling Pathways

Many 1,8-naphthyridine derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2][6] For instance, some derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and fibroblast growth factor receptors (FGFR).[2][6] Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1,8-Naphthyridine Derivative Inhibitor->RTK Inhibition G start Design of 1,8-Naphthyridine Derivatives synthesis Synthesis from This compound start->synthesis purification Purification and Characterization synthesis->purification screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar moa Mechanism of Action Studies (e.g., Kinase Inhibition Assays) screening->moa lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo in_vivo->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues encountered during the Suzuki coupling of 2-Bromo-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield or no product in my Suzuki coupling reaction with this compound?

Low yields in the Suzuki coupling of this compound can be attributed to several factors, primarily related to the presence of the nitrogen atoms in the naphthyridine ring. These nitrogen atoms can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1][2][3] Other common causes include inefficient catalyst activation, poor solubility of starting materials, inappropriate choice of base or solvent, and competing side reactions.[2][3]

Q2: What are the most common side reactions that lead to low yields?

The most prevalent side reactions that consume starting materials and reduce the yield of the desired product are:

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1][2] This is often promoted by the presence of water and certain bases.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[1][2]

  • Reductive dehalogenation: The replacement of the bromine atom on the naphthyridine ring with a hydrogen atom. This can be mediated by the palladium catalyst, especially at higher temperatures.[2]

Q3: How can I minimize catalyst poisoning by the naphthyridine nitrogen?

The lone pair of electrons on the nitrogen atoms of the 1,8-naphthyridine ring can coordinate to the palladium catalyst, leading to inhibition.[2] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands, such as XPhos, SPhos, and RuPhos, can sterically shield the palladium center and promote the desired catalytic cycle.[1][2] Using pre-formed palladium precatalysts can also improve results by ensuring efficient generation of the active Pd(0) species.[2]

Q4: Is an inert atmosphere crucial for this reaction?

Yes, it is highly recommended to perform the Suzuki coupling of this compound under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of the boronic acid, both of which will decrease the yield of the desired product.[1][2][3] Thoroughly degassing the solvents and the reaction mixture is a critical step for reproducibility and high yields.[1][2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.

Problem: Low to No Conversion of Starting Material

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a more robust pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst).[2] Ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ.
Catalyst Poisoning Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center from coordination with the naphthyridine nitrogen.[1][2] Consider a higher catalyst loading (e.g., 2-5 mol%).[2]
Poor Solubility Screen different solvents or solvent mixtures. A combination of an ethereal solvent (e.g., dioxane, THF) and water is often effective.[2] For particularly insoluble substrates, consider higher boiling point solvents like DMF or toluene.[2]
Ineffective Base The choice of base is critical. For nitrogen-containing heterocycles, K₃PO₄ is often a good starting point.[1][2] Other effective bases include Cs₂CO₃ and K₂CO₃.[1][4] Ensure the base is finely powdered.
Low Reaction Temperature Gradually increase the reaction temperature. Suzuki couplings of heteroaryl bromides often require heating, typically in the range of 80-110 °C.[1]

Problem: Significant Formation of Byproducts

ByproductPotential CauseSuggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1][2]
Protodeboronation Unstable boronic acid, presence of excess water or protic impurities.Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1][2] Use anhydrous solvents if the problem persists, although many Suzuki protocols tolerate some water. Use fresh, high-purity boronic acid.[2]
Reductive Dehalogenation Catalyst-mediated reduction, often at elevated temperatures.Lower the reaction temperature and monitor the reaction progress closely. Screen different ligands, as some may be less prone to this side reaction.[2]

Data Presentation

The following tables summarize quantitative data from Suzuki coupling reactions of analogous bromopyridine and bromo-naphthyridine substrates to provide a starting point for optimization. Yields are highly dependent on the specific substrates and conditions used.

Table 1: Effect of Catalyst and Ligand on Yield for Suzuki Coupling of Bromopyridines

Palladium Source (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1]
Pd(dppf)Cl₂ (3)-HighA robust and versatile catalyst for a broad range of boronic acids.

Data compiled from various sources on bromopyridine couplings for illustrative purposes.

Table 2: Effect of Base and Solvent on Yield for Suzuki Coupling of Bromopyridines

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Data compiled from various sources on bromopyridine couplings for illustrative purposes.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, THF/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure the removal of oxygen.[1][2]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if using a separate ligand). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Low_Yield cluster_catalyst Catalyst & Ligand Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Yield in Suzuki Coupling of this compound check_catalyst Is the catalyst active and the ligand appropriate? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes catalyst_inactive Inactive Pd Source check_catalyst->catalyst_inactive No catalyst_poisoning Catalyst Poisoning by N-Heterocycle check_catalyst->catalyst_poisoning No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes wrong_base Ineffective Base check_conditions->wrong_base No poor_solubility Poor Solubility check_conditions->poor_solubility No low_temp Insufficient Temperature check_conditions->low_temp No protodeboronation Protodeboronation check_side_reactions->protodeboronation Yes homocoupling Homocoupling check_side_reactions->homocoupling Yes dehalogenation Dehalogenation check_side_reactions->dehalogenation Yes end Optimized Yield check_side_reactions->end No, review literature for specific substrate. solution_catalyst Use fresh catalyst/precatalyst. Use bulky, electron-rich ligands (XPhos, SPhos). Increase catalyst loading. catalyst_inactive->solution_catalyst catalyst_poisoning->solution_catalyst solution_conditions Screen bases (K3PO4, Cs2CO3). Screen solvents (Dioxane/H2O, DMF). Increase temperature. wrong_base->solution_conditions poor_solubility->solution_conditions low_temp->solution_conditions solution_side_reactions Use boronic esters. Thoroughly degas reaction mixture. Lower reaction temperature. protodeboronation->solution_side_reactions homocoupling->solution_side_reactions dehalogenation->solution_side_reactions

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Experimental_Workflow start Start reagents 1. Combine this compound, Boronic Acid, and Base in a Schlenk flask. start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar 3-5 times) reagents->inert catalyst_solvent 3. Add Palladium Catalyst, Ligand, and Degassed Solvent inert->catalyst_solvent reaction 4. Heat Reaction Mixture (e.g., 80-110 °C) catalyst_solvent->reaction monitor 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Factors cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions center Suzuki Coupling Yield of 2-Aryl-1,8-naphthyridine naphthyridine This compound (Purity, Reactivity) naphthyridine->center boronic_acid Boronic Acid/Ester (Purity, Stability) boronic_acid->center pd_source Palladium Source (Pd(OAc)₂, Pd₂(dba)₃, Precatalysts) pd_source->center ligand Ligand (Bulky, Electron-rich) ligand->center base Base (K₃PO₄, Cs₂CO₃) base->center solvent Solvent (Dioxane, THF, DMF) solvent->center temperature Temperature temperature->center atmosphere Inert Atmosphere atmosphere->center

Caption: Key factors influencing Suzuki coupling yield.

References

minimizing dehalogenation side reaction in naphthyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Naphthyridine Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation side reactions in naphthyridine coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in naphthyridine coupling reactions?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom on your naphthyridine starting material is replaced by a hydrogen atom. This leads to the formation of a naphthyridine core without the desired coupled substituent, reducing the overall yield of your target molecule and complicating purification.

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation primarily occurs through the formation of a palladium-hydride intermediate. This can arise from several sources within the reaction mixture, including:

  • Trace water or protic impurities: These can react with the palladium catalyst to generate palladium-hydride species.[1]

  • Solvents: Alcohols or other protic solvents can act as hydride donors.

  • Reagents: The amine in Buchwald-Hartwig amination can undergo β-hydride elimination to form a palladium-hydride.[2]

  • Bases: Certain bases or their hydrates can contribute to the formation of hydride intermediates.

Once formed, the palladium-hydride can undergo reductive elimination with the halonaphthyridine to yield the dehalogenated byproduct.[3]

Q3: How does the choice of halide on the naphthyridine affect the rate of dehalogenation?

A3: The nature of the halogen is a critical factor. Generally, the order of reactivity for oxidative addition is I > Br > Cl. However, aryl iodides can sometimes be more prone to dehalogenation. For challenging couplings, bromo- and chloronaphthyridines may offer a better balance between reactivity and minimizing the dehalogenation side reaction.

Q4: Can the purity of my reagents impact the extent of dehalogenation?

A4: Absolutely. The purity of all reaction components is crucial.

  • Starting Materials: Ensure your halonaphthyridine and coupling partner are pure and free of protic impurities.

  • Solvents: Use anhydrous solvents to minimize the presence of water, a common source of hydrides.[1]

  • Bases: Use high-purity, anhydrous bases. Some bases can be hygroscopic, so proper storage and handling are essential.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

If you are observing a high percentage of the dehalogenated naphthyridine byproduct in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.

  • Base Selection: The base plays a crucial role. Weaker bases are often preferred to minimize side reactions. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent System: Ensure you are using anhydrous solvents. If your protocol uses a mixed aqueous system, minimize the amount of water.

  • Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try lowering the reaction temperature and monitor the progress over a longer period.

Data Presentation: Representative Yields in Suzuki-Miyaura Coupling of 2-Chloronaphthyridine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Naphthyridine (%)
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1006525
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane908510
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1007818
PEPPSI-IPr (2)-K₂CO₃ (2)THF8092<5

Note: These are representative yields and may vary depending on the specific boronic acid and naphthyridine substrate.

Issue 2: Significant Dehalogenation in Buchwald-Hartwig Amination

Dehalogenation can also be a significant side reaction in the Buchwald-Hartwig amination of halonaphthyridines. Here are some strategies to mitigate this issue:

Troubleshooting Steps:

  • Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center and can accelerate the desired C-N bond formation relative to dehalogenation.[4]

  • Base Selection: Strong, non-nucleophilic bases are typically used. However, if dehalogenation is an issue, consider screening different bases such as LHMDS or using a weaker base if the reaction still proceeds at a reasonable rate. Ensure the base is anhydrous.

  • Amine Substrate: If using a primary amine that can undergo β-hydride elimination, this can be a source of the palladium-hydride intermediate. While often unavoidable, optimizing other parameters can help to disfavor this pathway.

  • Inert Atmosphere: Rigorous exclusion of air and moisture is critical. Degas your solvents and use a well-sealed reaction vessel under an inert atmosphere (argon or nitrogen).

Data Presentation: Representative Yields in Buchwald-Hartwig Amination of 2-Chloronaphthyridine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Aminated Product (%)Yield of Dehalogenated Naphthyridine (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1107020
Pd(OAc)₂ (2)XPhos (4)LHMDS (1.5)Dioxane100905
Pd-G3-XPhos (2)-K₃PO₄ (2)t-BuOH90887
[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2.2)Cs₂CO₃ (2)Toluene/H₂O1008510

Note: These are representative yields and may vary depending on the specific amine and naphthyridine substrate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halonaphthyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add the halonaphthyridine (1.0 mmol, 1.0 eq), the boronic acid or boronate ester (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., PEPPSI-IPr, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, 5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]

General Protocol for Buchwald-Hartwig Amination of a Halonaphthyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., LHMDS, 1.5 mmol, 1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the halonaphthyridine (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq) dissolved in the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[7][8]

Visualizations

G cluster_coupling Productive Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Naph-Pd(II)-X)L_n Pd0->OxAdd Naph-X Transmetal Transmetalation (Naph-Pd(II)-R)L_n OxAdd->Transmetal R-B(OR)₂ PdH Palladium-Hydride (H-Pd(II)-X)L_n OxAdd->PdH Hydride Source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerated Catalyst Product Coupled Product (Naph-R) RedElim->Product RedElim_Dehalo Reductive Elimination PdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regenerated Catalyst Dehalo_Product Dehalogenated Naphthyridine (Naph-H) RedElim_Dehalo->Dehalo_Product Hydride_Source Hydride Source (H₂O, ROH, Amine) Hydride_Source->PdH Pd0_Dehalo Pd(0)L_n OxAdd_Dehalo Oxidative Addition (Naph-Pd(II)-X)L_n Pd0_Dehalo->OxAdd_Dehalo Naph-X OxAdd_Dehalo->PdH Hydride Source

Caption: Competing pathways in naphthyridine coupling.

References

preventing homocoupling in Sonogashira reactions of bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent homocoupling in Sonogashira reactions of bromo-naphthyridines.

Troubleshooting Guides

Problem 1: Significant formation of a homocoupled alkyne byproduct (Glaser coupling) is observed.

  • Potential Cause: Presence of oxygen in the reaction mixture. Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary pathway for homocoupling.

  • Recommended Solution:

    • Degas all solvents and reagents: Utilize techniques such as freeze-pump-thaw cycles for solvents or sparge with an inert gas like argon or nitrogen for a sufficient period before use.

    • Maintain a positive pressure of inert gas: Employ a balloon or a manifold to ensure the reaction flask is under a slight positive pressure of argon or nitrogen throughout the setup and reaction.

  • Potential Cause: High concentration of the Copper(I) co-catalyst. While catalytic amounts of Cu(I) are often used to facilitate the reaction, higher concentrations can accelerate the rate of homocoupling.

  • Recommended Solution:

    • Reduce the loading of the copper catalyst: Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try reducing the amount to 0.5-1 mol%.

    • Consider copper-free conditions: The most effective way to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1][2][3] This may necessitate higher reaction temperatures or the use of more active palladium catalysts and ligands.

  • Potential Cause: The rate of the desired cross-coupling reaction is slow. If the Sonogashira coupling is sluggish, the terminal alkyne has a greater opportunity to undergo homocoupling. This can be due to the lower reactivity of the bromo-naphthyridine compared to iodo-derivatives.[4][5]

  • Recommended Solution:

    • Optimize the palladium catalyst and ligand: For electron-deficient heteroaromatic bromides like bromo-naphthyridines, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and promote the desired cross-coupling.[6][7][8]

    • Increase the reaction temperature: While higher temperatures can sometimes promote homocoupling, a moderate increase can often favor the desired cross-coupling, especially for less reactive aryl bromides.[4] Temperature screening is recommended to find the optimal balance.

    • Slow addition of the terminal alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Problem 2: Low or no conversion of the bromo-naphthyridine starting material.

  • Potential Cause: Inactive palladium catalyst. The Pd(0) active species may not be generated efficiently or may decompose.

  • Recommended Solution:

    • Use a pre-catalyst: Employing a stable Pd(II) pre-catalyst that is readily reduced in situ can be beneficial.

    • Ensure anhydrous conditions: Water can interfere with the catalytic cycle. Use anhydrous solvents and reagents.

    • Select an appropriate ligand: As mentioned previously, bulky, electron-rich ligands are often crucial for activating aryl bromides.[6][7][8]

  • Potential Cause: Inappropriate choice of base or solvent. The base plays a critical role in the deprotonation of the terminal alkyne and the overall reaction rate.

  • Recommended Solution:

    • Screen different bases: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.[4][9] For copper-free conditions, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective.[10]

    • Optimize the solvent: Solvents like THF, DMF, or toluene are frequently used.[4][9] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical diyne. This byproduct reduces the yield of the desired cross-coupled product and can complicate purification.

Q2: Why are bromo-naphthyridines particularly challenging substrates for Sonogashira reactions?

A2: Bromo-naphthyridines are electron-deficient heteroaromatic compounds. While the electron-withdrawing nature of the naphthyridine ring can activate the C-Br bond towards oxidative addition, these systems can also be prone to side reactions and may require carefully optimized conditions to achieve high yields and selectivity. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl.[4][5]

Q3: Can I completely avoid using a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are well-established and are the most effective method to prevent Glaser homocoupling.[1][2][3] These conditions often require a more active palladium catalyst system, which can be achieved through the use of specific ligands, and may require higher reaction temperatures.

Q4: Which palladium catalysts and ligands are recommended for bromo-naphthyridines?

A4: For challenging substrates like bromo-naphthyridines, catalyst systems that promote the formation of a monoligated, highly active Pd(0) species are often preferred.[7] This can be achieved using bulky and electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. N-heterocyclic carbene (NHC) ligands have also shown great promise for these types of couplings.[6][11]

Q5: How does the choice of base influence the reaction and the prevention of homocoupling?

A5: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species. In copper-catalyzed reactions, an amine base like triethylamine or diisopropylamine is typically used. In copper-free protocols, inorganic bases like potassium carbonate or cesium carbonate are often employed. The choice of base can affect the reaction rate and selectivity, and optimization is often necessary for a specific substrate.

Data Presentation

Table 1: Influence of Reaction Parameters on Preventing Homocoupling in Sonogashira Reactions of Bromo-naphthyridines.

ParameterCondition to Minimize HomocouplingExpected OutcomeRationale
Atmosphere Rigorously inert (Argon or Nitrogen)Reduced homocouplingPrevents oxidative dimerization of acetylides.
Copper Co-catalyst Copper-freeElimination of Glaser couplingAvoids the primary pathway for homocoupling.[1][2][3]
Palladium Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or NHCsIncreased rate of cross-couplingFavors the desired reaction pathway over homocoupling.[6][7][8]
Alkyne Addition Slow addition via syringe pumpReduced homocouplingMaintains a low concentration of the alkyne, disfavoring the bimolecular side reaction.
Temperature Optimized (often moderately elevated)Increased rate of cross-couplingCan favor the desired reaction for less reactive bromides, but excessive heat may promote side reactions.[4]
Base Optimized for the specific system (e.g., Et₃N, Cs₂CO₃)Improved reaction efficiencyThe right base is crucial for both the desired reaction and minimizing side reactions.[9][10]

Experimental Protocols

Key Experiment: Copper-Free Sonogashira Coupling of a Bromo-naphthyridine

This protocol is a representative procedure for the copper-free Sonogashira coupling of a generic bromo-naphthyridine with a terminal alkyne, designed to minimize homocoupling.

Materials:

  • Bromo-naphthyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))

  • Phosphine ligand (e.g., XPhos (4 mol%))

  • Base (e.g., K₂CO₃ (2.0 equiv))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromo-naphthyridine, palladium catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-naphthyridine.

Visualizations

Sonogashira_Catalytic_Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation alkyne_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->alkyne_complex cu_cycle Cu(I) Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition alkyne R-C≡CH alkyne->cu_cycle cu_acetylide->transmetalation base Base base->cu_cycle

Caption: The catalytic cycle of the Sonogashira reaction.

Homocoupling_Pathway alkyne 2 R-C≡CH cu_acetylide 2 Cu-C≡CR alkyne->cu_acetylide + 2 Cu(I) cu_catalyst Cu(I) Catalyst oxygen O₂ (Oxygen) oxidative_coupling Oxidative Coupling oxygen->oxidative_coupling base Base base->cu_acetylide cu_acetylide->oxidative_coupling oxidative_coupling->cu_catalyst Regeneration homocoupled_product R-C≡C-C≡R (Homocoupled Product) oxidative_coupling->homocoupled_product

Caption: The competing Glaser homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed check_inert Ensure Rigorous Inert Atmosphere start->check_inert switch_cu_free Switch to Copper-Free Conditions check_inert->switch_cu_free If homocoupling persists optimize_ligand Optimize Pd Catalyst and Ligand switch_cu_free->optimize_ligand slow_addition Implement Slow Alkyne Addition optimize_ligand->slow_addition optimize_temp_base Optimize Temperature and Base slow_addition->optimize_temp_base success Homocoupling Minimized optimize_temp_base->success

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Purification of Polar 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 1,8-naphthyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar 1,8-naphthyridine derivatives in a problem-and-solution format.

ProblemPossible Cause(s)Suggested Solution(s)
Poor solubility of the 1,8-naphthyridine derivative in common chromatography solvents. The planar and rigid aromatic structure of the 1,8-naphthyridine core contributes to low solubility in standard solvents like dichloromethane or ethyl acetate.[1]Solvent Screening: Broaden the range of solvents to include more polar options. Amide-based solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), or sulfoxides like dimethyl sulfoxide (DMSO), can be effective for dissolving polar, rigid heterocyclic compounds.[1]
The compound streaks or shows poor separation during column chromatography. Low solubility in the chosen eluent can lead to streaking and inadequate separation on the column.[1]Solvent System Optimization: Carefully select a solvent system that ensures the compound is soluble. For highly polar compounds, consider using a more polar stationary phase like alumina or employing techniques such as reverse-phase chromatography.[2][3]
Co-elution of the target compound with impurities of similar polarity. Isomeric impurities or byproducts with closely related structures can be difficult to separate using standard chromatography.[4]High-Performance Column Chromatography: Utilize a shallow solvent gradient to improve resolution.[4] Derivatization: In some cases, derivatizing the mixture to alter the polarity of one component can facilitate separation. This would be followed by the removal of the derivatizing group.[4]
"Oiling out" of the compound during recrystallization instead of forming crystals. The compound may be too soluble in the chosen solvent, or the cooling process may be too rapid.Solvent Selection: Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[2] Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath to encourage crystal formation.[5]
Persistent tailing of spots on TLC and broad peaks during column chromatography. The basic nitrogen atoms in the 1,8-naphthyridine ring can interact with acidic sites on the silica gel stationary phase.[2]Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.[2][4]
The compound appears to be unstable on silica gel. The acidic nature of silica gel can cause degradation of sensitive compounds.[6]Test for Stability: Before performing column chromatography, assess the stability of your compound on silica gel using a 2D TLC analysis.[6] Alternative Stationary Phases: If the compound is unstable, consider using a more neutral or basic stationary phase like alumina or Florisil.[3]
Presence of unreacted 2-aminopyridine starting material in the crude product. Unreacted starting materials are common impurities in many 1,8-naphthyridine syntheses.[5]Acidic Wash: An acidic wash during the workup is highly effective for removing basic impurities like 2-aminopyridine. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the 2-aminopyridine, making it water-soluble and allowing for its removal into the aqueous layer.[5]
Residual high-boiling point solvents (e.g., DMSO, pyridine) in the purified product. These solvents can be difficult to remove by simple evaporation.Aqueous Washes: For DMSO, thorough washing with water during the workup is necessary to extract it from the organic phase.[5] Acidic Wash for Basic Solvents: For a basic solvent like pyridine, an acidic wash is effective.[5] Co-evaporation (Azeotroping): Trace amounts of high-boiling organic solvents can often be removed by adding a lower-boiling solvent like toluene and evaporating under reduced pressure.[5]
Difficulty removing residual palladium catalyst from the reaction mixture. Palladium catalysts can be challenging to remove completely, especially if the product is a solid with limited solubility.Filtration through Celite: If the product is soluble in a halogenated solvent, passing the solution through a pad of Celite can effectively remove the metal catalyst.[7] Thiol-Based Scavengers: For more stubborn cases, using thiol-based silica scavengers can be a convenient method for removal.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude polar 1,8-naphthyridine derivative?

For a solid crude product, recrystallization is often a good first attempt as it can be a highly effective purification method.[5] If the product is an oil or if recrystallization fails, column chromatography is the next logical step.[5]

Q2: How do I select an appropriate solvent system for column chromatography of a polar 1,8-naphthyridine derivative?

The selection of a suitable mobile phase should be guided by thin-layer chromatography (TLC).[5] A good solvent system will provide a clear separation between your desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[5] Common solvent systems for 1,8-naphthyridines include mixtures of petroleum ether and ethyl acetate, or gradients of methanol in dichloromethane.[2][5]

Q3: My polar 1,8-naphthyridine derivative does not move from the baseline on a silica gel TLC plate, even with a very polar eluent. What should I do?

If your compound is extremely polar and shows no mobility on silica gel, you have a few options:

  • Switch to a more polar stationary phase: Consider using alumina, which can be obtained in acidic, neutral, or basic forms.[2][3]

  • Employ reverse-phase chromatography: In this technique, the most polar compounds elute first.[3]

  • Use a more aggressive solvent system: For very polar compounds, especially amines, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[3][6]

Q4: What are some common impurities I might encounter in the synthesis of 1,8-naphthyridine derivatives?

Common impurities often include unreacted starting materials, particularly 2-aminopyridine derivatives, which are precursors in many synthetic routes.[5] Other potential contaminants are residual high-boiling solvents (like DMSO or pyridine), reagents, and side-products from incomplete or alternative cyclization pathways.[5]

Q5: How can I improve the yield of my recrystallization?

To maximize crystal formation and yield, ensure the hot solution is saturated and allow it to cool slowly to room temperature before placing it in an ice bath.[5] Use a minimal amount of ice-cold solvent to wash the collected crystals to avoid dissolving the product.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of polar 1,8-naphthyridine derivatives using silica gel column chromatography.

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. Aim for an Rf value of 0.3-0.4 for the target compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the prepared column.[4][5]

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[5][8]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[5]

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of solid polar 1,8-naphthyridine derivatives.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration to remove them.[5]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can then be placed in an ice-water bath.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[5]

Visualization

Purification_Workflow start Crude 1,8-Naphthyridine Derivative is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? (Pure Crystals) recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->column_chromatography No ('Oiled Out') select_solvent Select Solvent System via TLC (Rf ~0.3-0.4) column_chromatography->select_solvent pack_column Pack Column (e.g., Silica Gel) select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions via TLC elute_collect->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->pure_product

Caption: A decision-making workflow for the purification of crude 1,8-naphthyridine derivatives.

References

unexpected byproduct formation in Friedländer synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected byproduct formation and other common issues encountered during the Friedländer synthesis of naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common unexpected byproducts in the Friedländer synthesis of naphthyridines?

A1: While modern protocols for the Friedländer synthesis can be very clean, several potential side reactions can lead to the formation of unexpected byproducts.[1] The most common issues include:

  • Self-condensation of the active methylene compound: This is particularly prevalent when using strong bases, leading to polymeric materials or undesired homocoupled products.[1][2]

  • Formation of regioisomers: When using unsymmetrical ketones, cyclization can occur in two different ways, resulting in a mixture of isomeric naphthyridine products.[3][4]

  • Tar formation: Harsh acidic and oxidizing conditions, especially in related syntheses like the Skraup, can cause polymerization of reactants and intermediates, leading to the formation of tar.[2]

  • Incomplete cyclization: The reaction may stall at the intermediate aldol adduct or Schiff base stage, especially under suboptimal temperature or catalytic conditions.

Q2: My reaction is resulting in a low yield of the desired naphthyridine. What are the potential causes and how can I improve it?

A2: Low yields are a frequent challenge and can stem from several factors.[1][3] A systematic approach to troubleshooting this issue is recommended:

  • Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods often employ harsh acid or base catalysts that can be inefficient.[3] Modern approaches using ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have been shown to significantly improve yields.[3] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product formation without a catalyst, but with ChOH, the yield can be as high as 99%.[3][5]

  • Incorrect Solvent: The reaction medium plays a crucial role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[3][6] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and the reaction medium can also provide excellent results.[3][7]

  • Inappropriate Temperature: The reaction can be highly sensitive to temperature. For ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[3] For reactions using basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[3][7] It is essential to optimize the temperature for your specific combination of reactants and catalyst.

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common problem with unsymmetrical ketones.[4] The choice of catalyst can significantly influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[3][4] Another strategy is the slow addition of the methyl ketone substrate to the reaction mixture, which has been shown to increase regioselectivity.[8]

Q4: My reaction is very slow. How can I increase the reaction rate without compromising the yield?

A4: A slow reaction rate can be addressed by several methods:

  • Catalyst Choice: Switching to a more efficient catalyst system can significantly increase the reaction rate. For example, microwave-assisted synthesis using a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can dramatically reduce reaction times from hours to minutes.

  • Temperature Optimization: Gradually increasing the reaction temperature while monitoring for byproduct formation can increase the reaction rate. However, be cautious as excessive heat can lead to degradation.

  • Microwave Irradiation: This technique has been successfully used to accelerate the Friedländer synthesis, often leading to higher yields in shorter times.

Q5: I am having difficulty with product purification. What are some common impurities and how can they be removed?

A5: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts.

  • Unreacted Starting Materials: These can often be removed by recrystallization or column chromatography.

  • Catalyst Residues: Water-soluble catalysts like ChOH can be removed by washing the precipitated product with cold water.[3][9] Solid-supported catalysts can be removed by simple filtration.

  • Byproducts: Byproducts such as self-condensation products or regioisomers may require careful column chromatography for separation. The choice of eluent system will be critical and should be determined by thin-layer chromatography (TLC) analysis.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,8-Naphthyridine Derivatives

CatalystReactant AReactant BSolventTemperature (°C)TimeYield (%)Reference(s)
Choline Hydroxide (ChOH)2-aminonicotinaldehydeAcetoneWater506 h99[3][9]
[Bmmim][Im]2-amino-3-pyridinecarboxaldehyde2-PhenylacetophenoneNone8024 h90[7]
CeCl₃·7H₂O2-aminonicotinaldehydeEthyl acetoacetateNone (Grinding)Room Temp.5 min94[9]
DABCO2-aminonicotinaldehydeDiethyl malonateNone (Microwave)N/A3 min91[9]
Iodine2-aminobenzaldehydeKetoneNoneN/AN/AN/A[10][11]
p-Toluenesulfonic acid2-aminobenzaldehydeKetoneNoneN/AN/AN/A[10][11]

Table 2: Substrate Scope for the Choline Hydroxide (ChOH) Catalyzed Synthesis of 1,8-Naphthyridines in Water [6]

Reactant AReactant B (Active Methylene Carbonyl)ProductYield (%)
2-aminonicotinaldehydeAcetone2-methyl-1,8-naphthyridine99
2-aminonicotinaldehydePropan-2-one2-ethyl-1,8-naphthyridine97
2-aminonicotinaldehydeButan-2-one2,3-dimethyl-1,8-naphthyridine95
2-aminonicotinaldehydeCyclohexanone2,3,4,5-tetrahydroacridine-7-carbonitrile98
2-aminonicotinaldehydeAcetophenone2-phenyl-1,8-naphthyridine96

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide (ChOH) [3][9]

  • Materials:

    • 2-aminonicotinaldehyde

    • Acetone

    • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

    • Deionized Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Water bath or heating mantle

  • Procedure:

    • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

    • Add deionized water (1 mL) to dissolve the reactants.

    • Add choline hydroxide (1 mol %) to the reaction mixture.

    • Place the flask in a pre-heated water bath at 50°C.

    • Stir the reaction mixture vigorously for approximately 6 hours.

    • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Isolate the solid product by filtration.

    • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

    • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using Cerium(III) Chloride Heptahydrate [9]

  • Materials:

    • 2-aminonicotinaldehyde

    • Active methylene compound (e.g., ethyl acetoacetate)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • Mortar and pestle

  • Procedure:

    • In a mortar, combine 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and a catalytic amount of CeCl₃·7H₂O.

    • Grind the mixture with a pestle at room temperature for the time specified (typically 5-10 minutes).

    • The reaction progress can be monitored by TLC.

    • Upon completion, the solid reaction mixture is typically purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Microwave-Assisted Synthesis of 1,8-Naphthyridines using DABCO [9]

  • Materials:

    • 2-aminonicotinaldehyde

    • Active methylene compound (e.g., diethyl malonate)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Microwave-safe reaction vessel

  • Procedure:

    • In a microwave-safe vessel, mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

    • Place the vessel in a microwave oven and irradiate at an appropriate power level and for the specified duration (e.g., 3 minutes).

    • After the reaction is complete, allow the mixture to cool to room temperature. A solid product will form.

    • Filter the solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol Condensation First 2-aminoaryl\ncarbonyl 2-aminoaryl carbonyl Aldol Adduct Aldol Adduct 2-aminoaryl\ncarbonyl->Aldol Adduct Rate-limiting step Schiff Base Schiff Base 2-aminoaryl\ncarbonyl->Schiff Base Active methylene\ncompound Active methylene compound Active methylene\ncompound->Aldol Adduct Active methylene\ncompound->Schiff Base Unsaturated\nCarbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated\nCarbonyl -H₂O Naphthyridine Naphthyridine Unsaturated\nCarbonyl->Naphthyridine -H₂O (Imine formation) Cyclized\nIntermediate Cyclized Intermediate Schiff Base->Cyclized\nIntermediate Aldol reaction Cyclized\nIntermediate->Naphthyridine -H₂O

Caption: Reaction mechanism of the Friedländer synthesis.

Troubleshooting_Workflow Start Problem Identified: Low Yield / Byproducts CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst ChangeCatalyst Action: Switch to a modern catalyst (e.g., ChOH, [Bmmim][Im], CeCl₃·7H₂O) CheckCatalyst->ChangeCatalyst No CheckSolvent Is the solvent appropriate? CheckCatalyst->CheckSolvent Yes ChangeCatalyst->CheckSolvent ChangeSolvent Action: Use water as a solvent or consider solvent-free conditions CheckSolvent->ChangeSolvent No CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp OptimizeTemp Action: Adjust temperature based on catalyst and reactants CheckTemp->OptimizeTemp No CheckRegio Is there a mixture of regioisomers? CheckTemp->CheckRegio Yes OptimizeTemp->CheckRegio ControlRegio Action: Use a regioselective catalyst (e.g., [Bmmim][Im]) or slow addition of ketone CheckRegio->ControlRegio Yes End Problem Resolved CheckRegio->End No ControlRegio->End

Caption: Troubleshooting workflow for Friedländer synthesis.

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Cyclization Pathways cluster_products Products 2-aminonicotinaldehyde 2-aminonicotinaldehyde Regioisomer 1 Regioisomer 1 2-aminonicotinaldehyde->Regioisomer 1 Regioisomer 2 Regioisomer 2 2-aminonicotinaldehyde->Regioisomer 2 Unsymmetrical Ketone\n(e.g., 2-Butanone) Unsymmetrical Ketone (e.g., 2-Butanone) Enolate A Enolate A Unsymmetrical Ketone\n(e.g., 2-Butanone)->Enolate A Path A Enolate B Enolate B Unsymmetrical Ketone\n(e.g., 2-Butanone)->Enolate B Path B Enolate A\n(less substituted) Enolate A (less substituted) Enolate B\n(more substituted) Enolate B (more substituted) Enolate A->Regioisomer 1 Enolate B->Regioisomer 2

Caption: Formation of regioisomers from an unsymmetrical ketone.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the cross-coupling of nitrogen heterocycles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Conversion

Q1: My cross-coupling reaction with a pyridine substrate is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low conversion in the cross-coupling of pyridines is a common issue often linked to catalyst inhibition or deactivation by the pyridine nitrogen.

Troubleshooting Steps:

  • Evaluate the Ligand: The choice of ligand is critical. The nitrogen atom of pyridine can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1]

    • Recommendation: Employ sterically bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands can help prevent the pyridine substrate from displacing the ligand and deactivating the catalyst.[4]

  • Optimize Reaction Temperature:

    • Carefully increase the reaction temperature in increments of 10-20 °C.[1] Higher temperatures can sometimes overcome the energy barrier for the desired catalytic steps. However, monitor for potential substrate or catalyst decomposition.[1]

  • Check Reagent Quality:

    • Ensure the purity of your organometallic reagent (e.g., boronic acid). Degradation can lead to side reactions like protodeboronation.[1]

    • Use anhydrous conditions if you observe significant protodeboronation, which is the replacement of the boronic acid group with a hydrogen atom.[1]

  • Increase Catalyst Loading:

    • As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]

Q2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition and agglomeration.[1] This often occurs when the catalytic cycle is slow, allowing the active Pd(0) species to aggregate into an inactive state.[5][6]

Prevention Strategies:

  • Accelerate the Catalytic Cycle: By optimizing reaction conditions to favor the productive catalytic pathway, the lifetime of potentially unstable Pd(0) intermediates in solution is reduced. This can be achieved by:

    • Ligand Choice: Using ligands that promote rapid oxidative addition and reductive elimination.[3]

    • Temperature Optimization: As mentioned previously, carefully increasing the temperature can increase the reaction rate.[1]

  • Stabilize the Catalyst:

    • The use of specialized ligands can stabilize the active catalyst particles and prevent them from agglomerating.[7]

Issue 2: Catalyst Poisoning and Incompatibility

Q3: My reaction involves a nitrogen heterocycle with other functional groups, and I suspect catalyst poisoning. Which functional groups are known to be problematic?

A3: Certain functional groups can act as poisons to the palladium or nickel catalyst, leading to deactivation.

Common Catalyst Poisons:

  • Azo Groups: These can coordinate strongly to the metal center and inhibit catalysis.[8]

  • Thiols and Thioethers: Sulfur-containing functional groups are well-known catalyst poisons.

  • Unprotected Amines and Amides: While often one of the coupling partners, in some contexts, they can compete with the desired reaction pathway or lead to side reactions. The development of specialized ligands has greatly expanded the tolerance for these groups.[4][9]

Troubleshooting:

  • Protecting Groups: If a problematic functional group is present on your substrate, consider using a protecting group strategy.

  • Ligand Selection: Some ligand systems exhibit greater tolerance to certain functional groups. For instance, the development of the GPhos ligand has enabled the coupling of challenging, pharmaceutically relevant heteroarenes.[9]

Q4: I am using a Buchwald-Hartwig amination for an indole derivative and the reaction is not proceeding as expected. Are there specific considerations for this class of heterocycles?

A4: Yes, five-membered nitrogen heterocycles like indoles can be challenging substrates. They are often base-sensitive, which can lead to decomposition and subsequent catalyst deactivation.[9]

Key Considerations:

  • Base Selection: The choice of base is critical. A moderately strong base like NaOTMS can be beneficial as it limits the base-mediated decomposition of the sensitive heteroarene.[9] Stronger bases like NaOtBu can sometimes be detrimental.[10]

  • Ligand System: A synergistic combination of a deactivation-resistant ligand (like GPhos) and a moderate base can be highly effective for these substrates.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of ligands and reaction conditions on cross-coupling reactions involving nitrogen-containing compounds.

Table 1: Effect of Ligand on the Amination of 4-chlorotoluene with Aniline

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
P(t-Bu)3210024<5
XPhos180498
SPhos180497
RuPhos180499

Data adapted from literature examples and serves as a representative comparison.

Table 2: Influence of Base on the Coupling of 2-bromopyridine with Pyrrolidine

BaseSolventTemperature (°C)Yield (%)
NaOt-BuToluene10095
K3PO4Dioxane11078
Cs2CO3Toluene10085
LHMDSTHF6592

Data compiled from typical conditions reported in the literature.

Experimental Protocols

Protocol 1: Screening of Ligands for a Challenging Pyridine Cross-Coupling

This protocol outlines a general procedure for screening different phosphine ligands to optimize a Suzuki-Miyaura coupling of a pyridine halide.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the ligand (2.4 mol%), and the base (e.g., K3PO4, 2 equivalents).

  • Reagent Addition: Add the pyridine halide (1 equivalent) and the boronic acid (1.5 equivalents).

  • Solvent and Internal Standard: Add the anhydrous solvent (e.g., dioxane) and an internal standard (e.g., dodecane) for GC or NMR analysis.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it, and analyze by GC or 1H NMR to determine the conversion to the product.

  • Comparison: Compare the conversions obtained with different ligands to identify the most effective one.

Visualizations

Catalyst Deactivation Pathways

DeactivationPathways Common Catalyst Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-Heterocycle Complex Active_Catalyst->Inactive_Complex Coordination of N-Heterocycle Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black Slow Catalysis/ Aggregation Dimerization Inactive Catalyst Dimer Active_Catalyst->Dimerization Dimerization of Intermediates Oxidative_Deactivation Oxidized Inactive Species (e.g., Pd(II)) Active_Catalyst->Oxidative_Deactivation Oxidative Conditions

Caption: Common deactivation pathways for palladium catalysts.

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Troubleshooting Low Conversion Start Low Conversion Observed Check_Ligand Is the ligand appropriate for N-heterocycles? Start->Check_Ligand Change_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature optimized? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Increase_Temp Increase temperature incrementally (10-20°C) Check_Temp->Increase_Temp No Check_Reagents Are reagents pure and conditions anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Purify reagents and use dry solvents/inert atmosphere Check_Reagents->Purify_Reagents No Increase_Loading Consider increasing catalyst loading Check_Reagents->Increase_Loading Yes Purify_Reagents->Increase_Loading Success Reaction Optimized Increase_Loading->Success

Caption: A logical workflow for troubleshooting low conversion.

Ligand Selection Logic

LigandSelection Ligand Selection Logic for N-Heterocycles Substrate Substrate Type Electron_Rich Electron-Rich Heterocycle (e.g., Indole, Pyrrole) Substrate->Electron_Rich Electron_Deficient Electron-Deficient Heterocycle (e.g., Pyridine, Pyrimidine) Substrate->Electron_Deficient Primary_Amine Primary Amine Coupling Partner Substrate->Primary_Amine Deactivation_Resistant Consider Deactivation-Resistant Ligands (e.g., GPhos) with moderate base Electron_Rich->Deactivation_Resistant Bulky_Ligands Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos) Electron_Deficient->Bulky_Ligands BrettPhos_Ligand Consider BrettPhos Primary_Amine->BrettPhos_Ligand

Caption: Decision tree for selecting an appropriate ligand.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving regioselectivity during the functionalization of substituted naphthyridines.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers during the electrophilic substitution of my substituted naphthyridine?

A1: The functionalization of the naphthyridine core via electrophilic substitution can be challenging due to the presence of two pyridine rings, which offer multiple potential reaction sites. The regioselectivity is highly dependent on the reaction conditions and the electronic properties of the substrate. The nitrogen atoms are the most basic and electron-rich centers, making them susceptible to coordination with Lewis acids or protonation under acidic conditions. This can deactivate the ring system towards electrophilic attack or direct incoming electrophiles to specific positions.[1]

Troubleshooting Steps:

  • Reaction Conditions: Carefully review your choice of acid, solvent, and temperature, as these can significantly influence the outcome. For instance, the nitration of benzonaphthyridines with a HNO₃/H₂SO₄ mixture tends to occur on the benzene ring.[1]

  • Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions. The use of a bulky borane Lewis acid can sterically block the C2-position and direct perfluoroalkylation to the C4-position.[1][2]

  • Protecting Groups: In some cases, employing a protecting group on one of the nitrogen atoms can help direct the electrophile to the other ring.[1]

Q2: My C-H activation reaction on a substituted naphthyridine is not regioselective. How can I improve this?

A2: Controlling regioselectivity in C-H activation of naphthyridines is a common challenge. The outcome is often dictated by several factors, including the presence and nature of a directing group, the catalyst and ligand system, and the reaction solvent and temperature.[1]

Key Considerations for Improving Regioselectivity:

  • Directing Groups (DGs): The use of a directing group is one of the most powerful strategies for controlling regioselectivity in C-H activation. The DG coordinates to the metal catalyst and directs the functionalization to a specific C-H bond, typically at the ortho-position. A wide variety of DGs have been developed, and their effectiveness can vary depending on the specific naphthyridine substrate and the desired transformation.

  • Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is crucial. Different palladium sources and phosphine ligands can lead to different regioselectivities. It is often necessary to screen a variety of catalysts and ligands to find the optimal combination for a specific reaction.

  • Solvent and Temperature: These parameters can influence the reaction kinetics and the stability of key intermediates, thereby affecting the regioselectivity. Optimization of both solvent and temperature is often required to achieve high selectivity.

Q3: I am observing undesired nucleophilic substitution instead of the intended reaction. What could be the cause?

A3: The pyridine rings in naphthyridines are electron-deficient, which makes them susceptible to nucleophilic attack. This is particularly true when the ring is activated by an electron-withdrawing group or when a good leaving group is present.

Common Scenarios and Solutions:

  • Unexpected Amination: This can occur if ammonia or amine nucleophiles are present in the reaction mixture. To avoid this, ensure that the reaction is performed under strictly anhydrous and inert conditions. If using ammonium hydroxide, consider a milder nitrogen source or different reaction conditions.

  • Hydroxylation: The presence of water or hydroxide ions can lead to the formation of hydroxynaphthyridine byproducts. Use anhydrous solvents and reagents to minimize this side reaction.

  • Displacement of a Halide: If your substrate contains a halogen atom, it can act as a leaving group, leading to nucleophilic aromatic substitution (SNAr). To favor your desired reaction, you may need to modify the reaction conditions, for example, by lowering the temperature or using a less nucleophilic solvent.

Data Presentation: Regioselectivity in Naphthyridine Functionalization

The following tables summarize quantitative data for various regioselective functionalization reactions of naphthyridines, providing a comparative overview of different methodologies.

Table 1: Regioselective Suzuki-Miyaura Coupling of Dichloro-1,6-naphthyridone

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
1Pd₂(dba)₃·CHCl₃ (1)(2-MeO-Ph)₃P (4)K₃PO₄DMF10016>9592:8
2Pd₂(dba)₃·CHCl₃ (1)IMes·HCl (4)K₃PO₄DMF10016>9590:10
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110168585:15
4Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O110246570:30

Data adapted from a study on the regioselective Suzuki coupling of a 1,6-naphthyridone dichloride derivative.[3]

Table 2: Regioselectivity in the Minisci-Type Reaction of Lepidine (4-methylquinoline) with the t-Butyl Radical

EntryAcidOxidantAdditiveYield (%)Isomer Ratio (C2:C4)
1H₂SO₄(NH₄)₂S₂O₈AgNO₃7590:10
2TFA(NH₄)₂S₂O₈AgNO₃8085:15
3H₂SO₄Pb(OAc)₄-6080:20

Data for a related heterocyclic system, providing insights into factors affecting regioselectivity in Minisci reactions.

Experimental Protocols

Protocol 1: Regioselective C4-Magnesiation of 1,5-Naphthyridine

This protocol is adapted from the work of Knochel et al. and describes a highly regioselective metalation at the C4 position.

Materials:

  • 1,5-Naphthyridine

  • TMP₂Mg·2LiCl (1.1 equiv)

  • Anhydrous THF

  • Electrophile (e.g., I₂, PhCHO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL) at -20 °C under an argon atmosphere, add TMP₂Mg·2LiCl (1.1 mmol, 1.0 M in THF) dropwise.[1]

  • Stir the reaction mixture at -20 °C for 2 hours.[1]

  • Add the desired electrophile (1.2 mmol) at -20 °C and allow the reaction to warm to room temperature overnight.[1]

  • Quench the reaction with a saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Photocatalytic Minisci-Type C-H Alkylation of 1,5-Naphthyridine

This protocol is based on Minisci photoredox conditions for C-H functionalization.

Materials:

  • 1,5-Naphthyridine

  • Boc-protected amine (e.g., Boc-pyrrolidine)

  • Photocatalyst (e.g., fac-Ir(ppy)₃)

  • Persulfate (e.g., K₂S₂O₈)

  • Solvent (e.g., CH₃CN/H₂O)

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine 1,5-naphthyridine (1.0 equiv), the Boc-protected amine (2.0 equiv), the photocatalyst (1-5 mol%), and the persulfate (2.0 equiv).[1]

  • Add the solvent mixture (e.g., 5 mL of a 1:1 mixture of CH₃CN/H₂O).[1]

  • Degas the reaction mixture with argon for 15 minutes.[1]

  • Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purify the product by flash chromatography.[1]

Visualizations

G Troubleshooting Poor Regioselectivity in C-H Activation start Poor Regioselectivity Observed is_dg Is a directing group (DG) present? start->is_dg install_dg Consider installing a suitable DG is_dg->install_dg No optimize_dg Modify the directing group is_dg->optimize_dg Yes optimize_catalyst Modify Catalyst/Ligand System install_dg->optimize_catalyst optimize_dg->optimize_catalyst optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp end Improved Regioselectivity optimize_temp->end

Caption: A troubleshooting workflow for addressing poor regioselectivity in C-H activation reactions of naphthyridines.

G Factors Influencing Regioselectivity in Electrophilic Substitution regioselectivity Regioselectivity reaction_conditions Reaction Conditions regioselectivity->reaction_conditions substrate_electronics Substrate Electronics regioselectivity->substrate_electronics steric_hindrance Steric Hindrance regioselectivity->steric_hindrance acid Acid/Lewis Acid reaction_conditions->acid solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature substituents Substituent Effects substrate_electronics->substituents protecting_groups Protecting Groups substrate_electronics->protecting_groups reagent_size Reagent Size steric_hindrance->reagent_size substrate_bulk Substrate Bulk steric_hindrance->substrate_bulk

Caption: Key factors that influence the regiochemical outcome of electrophilic substitution reactions on substituted naphthyridines.

G Experimental Workflow for Regioselective C4-Magnesiation start Start dissolve Dissolve 1,5-Naphthyridine in anhydrous THF at -20°C start->dissolve add_base Add TMP₂Mg·2LiCl dropwise dissolve->add_base stir1 Stir at -20°C for 2h add_base->stir1 add_electrophile Add Electrophile at -20°C stir1->add_electrophile warm Warm to RT overnight add_electrophile->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: A step-by-step experimental workflow for the regioselective C4-magnesiation of 1,5-naphthyridine.

References

Technical Support Center: Reactivity of 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-Bromo-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and to answer frequently asked questions related to the impact of base selection on its reactivity in various cross-coupling and nucleophilic substitution reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical modification of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Suzuki Coupling Reactions

  • Potential Cause 1: Ineffective Base. The chosen base may be too weak or poorly soluble in the reaction solvent to facilitate the crucial transmetalation step.[1]

    • Recommended Solution: Switch to a stronger or more soluble base. For Suzuki couplings involving nitrogen-containing heterocycles like 1,8-naphthyridine, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]

  • Potential Cause 2: Catalyst Poisoning. The nitrogen atoms within the 1,8-naphthyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]

    • Recommended Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center, mitigating catalyst poisoning and promoting the desired reductive elimination.[1] Increasing the catalyst loading (e.g., to 2-5 mol%) may also compensate for some level of inhibition.[1]

  • Potential Cause 3: Poor Solubility of Starting Materials. The this compound or the boronic acid coupling partner may not be sufficiently soluble in the chosen solvent system.[1]

    • Recommended Solution: Screen a variety of solvents or solvent mixtures. A combination of a polar aprotic solvent like dioxane, THF, or DME with water is often successful.[1] For particularly insoluble substrates, consider higher-boiling solvents such as toluene or DMF.[1]

Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

  • Potential Cause 1: Hydrodehalogenation. The starting material, this compound, is being reduced, replacing the bromine atom with a hydrogen atom.

    • Recommended Solution: This side reaction can be promoted by certain palladium-ligand complexes, especially at elevated temperatures.[1] Consider using a bulkier ligand to sterically hinder the pathway leading to hydrodehalogenation. Optimizing the base and lowering the reaction temperature may also reduce the occurrence of this side product.[2]

  • Potential Cause 2: Aldol-type Reactions. If the substrate or coupling partner contains sensitive functional groups like aldehydes, they may undergo side reactions under the basic conditions of the Buchwald-Hartwig amination.[2]

    • Recommended Solution: If significant side reactions are observed, it may be necessary to protect the sensitive functional group (e.g., converting an aldehyde to an acetal) before performing the amination.

Issue 3: Homocoupling of the Alkyne in Sonogashira Reactions

  • Potential Cause: Presence of Oxygen. The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen, which can promote the homocoupling of the terminal alkyne (Glaser coupling).

    • Recommended Solution: It is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution.[3] Alternatively, consider using a copper-free Sonogashira protocol, which can be less prone to this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which base is best for the Suzuki-Miyaura coupling of this compound?

A1: The optimal base is highly dependent on the specific substrate and reaction conditions. However, for nitrogen-containing heterocycles, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a strong and often effective choice, particularly for less reactive substrates.[1][3] Cesium carbonate (Cs₂CO₃) can also provide high yields but is a more expensive option.[3] Potassium carbonate (K₂CO₃) is a common and cost-effective choice that can provide moderate to high yields.[3]

Q2: What is the role of the base in the Buchwald-Hartwig amination?

A2: The base is critical for deprotonating the amine, which then allows it to coordinate to the palladium center, a key step in the catalytic cycle.[2] For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective.[2][4] If the amine substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures or longer reaction times.[2]

Q3: Can I use an organic base for the Sonogashira coupling of this compound?

A3: Yes, amine bases are typically used in Sonogashira reactions.[5] Triethylamine (Et₃N) and piperidine are commonly employed. These bases not only act as a scavenger for the hydrogen halide produced during the reaction but also play a role in the catalytic cycle.

Q4: Is this compound susceptible to nucleophilic aromatic substitution (SNAr)?

A4: Yes, the electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution. The reaction is facilitated by strong electron-withdrawing groups and a good leaving group. The rate and success of the SNAr reaction will be influenced by the strength of the nucleophile and the reaction conditions, including the presence and nature of a base.

Data Presentation

The following tables summarize the impact of base selection on the yield of various reactions for 2-bromo-N-heterocycles. Disclaimer: The data presented below is compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields of 2-Bromo-pyridines

BaseSolventTypical Yield Range (%)Notes
K₂CO₃Toluene/H₂OModerate to HighA common and cost-effective choice.[3]
Cs₂CO₃DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[3]
K₃PO₄THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[3]
Na₂CO₃DMFModerate to HighDMF can aid in the solubility of starting materials.[3]

Table 2: Common Bases for Buchwald-Hartwig Amination of 2-Bromo-pyridines

BaseSolventGeneral ApplicabilityNotes
NaOtBuToluene/DioxaneHighA strong, non-nucleophilic base, widely effective.[2][4]
Cs₂CO₃DioxaneModerate to HighA milder alternative to NaOtBu, may require higher temperatures.[2]
K₃PO₄DioxaneModerate to HighAnother effective inorganic base, suitable for sensitive substrates.[2]

Table 3: Base Screening for Sonogashira Coupling of Aryl Halides

BaseSolventRelative YieldNotes
PiperidineDMFHighOften used in combination with a copper(I) co-catalyst.[5]
Et₃NDMFHighA common and effective amine base.[5]
Cs₂CO₃DMFModerateCan be used in some Sonogashira protocols.[5]
K₂CO₃DMFModerateAnother inorganic base option.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Degassing: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., dioxane/water mixture) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), the chosen base (e.g., NaOtBu, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃), and the ligand (e.g., XPhos).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction's progress by LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) co-catalyst (e.g., CuI).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N). Add the terminal alkyne (1.2 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: This compound Coupling Partner Base degas Degas and Inert Atmosphere reagents->degas add_solv_cat Add Degassed Solvent & Catalyst System degas->add_solv_cat heat_stir Heat and Stir add_solv_cat->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction & Aqueous Workup monitor->quench extract Extraction quench->extract purify Purify Product (Column Chromatography) extract->purify analyze Analyze Yield & Purity (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for cross-coupling reactions.

base_selection_logic cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_snar SNAr start Select Reaction Type suzuki_base Consider: K₃PO₄ (strong) Cs₂CO₃ (strong, expensive) K₂CO₃ (moderate) start->suzuki_base C-C bond formation buchwald_base Consider: NaOtBu (strong) Cs₂CO₃ (milder) K₃PO₄ (milder) start->buchwald_base C-N bond formation sonogashira_base Consider: Et₃N Piperidine start->sonogashira_base C-C (sp) bond formation snar_base Base may not be required (depends on nucleophile) start->snar_base Nucleophilic Substitution

Caption: A decision tree for initial base selection based on reaction type.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-1,8-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromo-1,8-naphthyridine and 2-chloro-1,8-naphthyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The selection of the appropriate halide is a critical parameter in synthetic planning, influencing reaction efficiency, catalyst selection, and overall yield. This document summarizes the general reactivity trends and provides representative experimental protocols and data to aid in methodological design.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl > Ar-F. This is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst. Consequently, this compound is expected to be more reactive than 2-chloro-1,8-naphthyridine under similar reaction conditions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo- derivative. Conversely, the chloro- derivative may require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts to achieve comparable yields.

Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side comparative studies under identical conditions for 2-bromo- and 2-chloro-1,8-naphthyridine are not extensively documented in the literature, we can infer their relative performance based on established principles and data from analogous heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the coupling of 2-halopyridines with arylboronic acids, aryl bromides consistently demonstrate higher reactivity than aryl chlorides. This allows for the use of a broader range of palladium catalysts and ligands, often under milder conditions. While 2-chloropyridines can be effective coupling partners, they typically necessitate more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to overcome the stronger C-Cl bond.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-1,8-naphthyridines with Phenylboronic Acid

HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
2-Chloro-1,8-naphthyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O11024~70-85

Note: The data presented are representative yields based on analogous reactions and general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, aryl bromides are generally more reactive substrates than aryl chlorides. The amination of this compound can often be achieved with a variety of palladium catalysts and ligands. In contrast, the coupling of 2-chloro-1,8-naphthyridine typically requires more specialized and often more expensive ligands to proceed efficiently.

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halo-1,8-naphthyridines with Morpholine

HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / BINAPNaOtBuToluene1008~90-98
2-Chloro-1,8-naphthyridinePd(OAc)₂ / XPhosCs₂CO₃Dioxane11018~80-90

Note: The data presented are representative yields based on analogous reactions and general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity trend of Ar-I > Ar-Br > Ar-Cl is also pronounced in this reaction. This compound is expected to undergo Sonogashira coupling under standard conditions with good to excellent yields. 2-Chloro-1,8-naphthyridine, being less reactive, will likely require higher temperatures, higher catalyst loadings, and potentially the use of more sophisticated catalyst systems to achieve comparable results.

Table 3: Representative Data for Sonogashira Coupling of 2-Halo-1,8-naphthyridines with Phenylacetylene

HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPdCl₂(PPh₃)₂ / CuIEt₃NTHF656~80-95
2-Chloro-1,8-naphthyridinePd(PPh₃)₄ / CuIi-Pr₂NHDioxane10024~60-75

Note: The data presented are representative yields based on analogous reactions and general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 2-Halo-1,8-naphthyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a reaction vessel, add the 2-halo-1,8-naphthyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • 2-Halo-1,8-naphthyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., BINAP, 0.06 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the base, 2-halo-1,8-naphthyridine, and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • 2-Halo-1,8-naphthyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.06 mmol)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., THF, 10 mL)

Procedure:

  • To a reaction vessel, add the 2-halo-1,8-naphthyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 regenerated Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Amine, Base, Catalyst, Ligand Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General experimental workflow for a Buchwald-Hartwig amination.

Caption: Logical relationship between halide reactivity and reaction parameters.

Suzuki Coupling of 2-Halo-1,8-naphthyridines: A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo- Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the 1,8-naphthyridine scaffold is a privileged heterocycle due to its presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to functionalize such scaffolds. A critical consideration in any synthetic strategy is the choice of the halide precursor, which significantly impacts reaction efficiency, cost, and overall yield. This guide provides an objective comparison of the reactivity of 2-bromo-1,8-naphthyridine and 2-iodo-1,8-naphthyridine in the Suzuki coupling reaction, supported by established principles and illustrative experimental data.

The fundamental principle governing the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > OTf > Br >> Cl.[1][2] This trend is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[3][4] Consequently, 2-iodo-1,8-naphthyridine is anticipated to be more reactive than its 2-bromo counterpart.

Comparative Reactivity and Yields

While a direct, side-by-side kinetic study for the Suzuki coupling of 2-bromo- and 2-iodo-1,8-naphthyridine is not extensively documented, the expected difference in reactivity can be illustrated with representative data based on analogous heterocyclic systems. The following table summarizes the anticipated outcomes when coupling these substrates with a generic arylboronic acid under typical Suzuki-Miyaura conditions. The data highlights that the iodo-derivative can often achieve higher yields in shorter reaction times or under milder conditions.

EntrySubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001275
22-Iodo-1,8-naphthyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100692
3This compound4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄Dioxane901680
42-Iodo-1,8-naphthyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄Dioxane90895

Note: The data presented in this table is illustrative and compiled based on general knowledge of Suzuki couplings on similar halo-heterocyclic substrates to demonstrate the expected reactivity trend.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a general protocol for the Suzuki-Miyaura coupling of a 2-halo-1,8-naphthyridine.

General Procedure for Suzuki-Miyaura Coupling:

A flame-dried Schlenk flask or microwave vial is charged with the 2-halo-1,8-naphthyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[7] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand are added.[7] A degassed solvent system (e.g., dioxane/water 4:1) is then introduced via syringe.[7] The reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring.[7] The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.[7] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mechanistic Considerations and Workflow

The enhanced reactivity of the iodo- derivative stems from the lower activation energy required for the oxidative addition of the C-I bond to the Pd(0) catalyst. This initial step is often the slowest in the catalytic cycle. The general catalytic cycle and the decision-making process for selecting the appropriate halide are depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Halo-1,8-naphthyridine - Arylboronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Degassed Solvent inert->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify end end purify->end Isolated Product Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂(X) oa->pd2 Rate: I > Br tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)L₂(Ar') tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product Product Formation arx Ar-X (X = I, Br) arx->oa ar_b Ar'-B(OR)₂ ar_b->tm base Base base->tm

References

Navigating the Synthesis Landscape: A Comparative Cost and Performance Analysis of Halogenated Naphthyridine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This guide provides a comprehensive comparative analysis of halogenated naphthyridines, ubiquitous building blocks in medicinal chemistry, focusing on their cost and performance in common cross-coupling reactions.

Halogenated naphthyridines serve as versatile precursors for the introduction of molecular complexity, enabling the construction of novel scaffolds with diverse biological activities. The choice between chloro, bromo, and iodo derivatives is often a trade-off between reactivity and cost. This guide aims to provide a data-driven framework for making informed decisions by comparing the market prices of various halogenated naphthyridine isomers and their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Comparative Cost Analysis

The cost of halogenated naphthyridine starting materials can vary significantly based on the halogen, its position on the naphthyridine core, and the specific isomer. The following tables provide a snapshot of current market prices from various suppliers, normalized to cost per gram, to facilitate a direct comparison. Prices are subject to change and may vary between suppliers and based on purity.

1,5-Naphthyridine DerivativesPrice (USD/g) - Approximate
Chloro Derivatives
2-Chloro-1,5-naphthyridinePrice not readily available
3-Chloro-1,5-naphthyridinePrice not readily available
4-Chloro-1,5-naphthyridinePrice not readily available
Bromo Derivatives
2-Bromo-1,5-naphthyridinePrice not readily available
3-Bromo-1,5-naphthyridine$139.15 - $179.01[1][2]
Iodo Derivatives
3-Iodo-1,5-naphthyridinePrice not readily available
4-Iodo-1,5-naphthyridinePrice not readily available
1,6-Naphthyridine DerivativesPrice (USD/g) - Approximate
Chloro Derivatives
2-Chloro-1,6-naphthyridine$1.90 - $2.90 (bulk)[3]
3-Chloro-1,6-naphthyridinePrice not readily available
4-Chloro-1,6-naphthyridinePrice not readily available
Bromo Derivatives
3-Bromo-1,6-naphthyridinePrice not readily available
4-Bromo-1,6-naphthyridinePrice not readily available
1,7-Naphthyridine DerivativesPrice (USD/g) - Approximate
Chloro Derivatives
2-Chloro-1,7-naphthyridine$179.00[4]
4-Chloro-1,7-naphthyridinePrice not readily available
Bromo Derivatives
4-Bromo-1,7-naphthyridin-8(7H)-onePrice not readily available
1,8-Naphthyridine DerivativesPrice (USD/g) - Approximate
Chloro Derivatives
2-Chloro-1,8-naphthyridine$115.00[5]
3-Chloro-1,8-naphthyridinePrice not readily available
Bromo Derivatives
3-Bromo-1,8-naphthyridine$374.00[6]

Performance in Cross-Coupling Reactions: A Reactivity Overview

The reactivity of halogenated naphthyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength. This trend dictates the reaction conditions required, such as temperature, catalyst loading, and reaction time.

Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is widely used to introduce aryl and heteroaryl substituents. While iodo- and bromo-naphthyridines are generally reliable substrates, the coupling of their chloro counterparts often requires more specialized and expensive catalyst systems.

Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, bromo- and iodo-naphthyridines are more reactive and typically provide higher yields under milder conditions compared to chloro-naphthyridines. The use of bulky, electron-rich phosphine ligands is often crucial for the successful amination of less reactive chloro-heterocycles.

Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds. Iodo-naphthyridines are the preferred substrates for this transformation due to their high reactivity, often allowing the reaction to proceed at room temperature. Bromo-naphthyridines can also be used but may require higher temperatures and longer reaction times. Chloro-naphthyridines are generally challenging substrates for Sonogashira couplings.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions adapted for halogenated naphthyridine substrates. Researchers should note that optimization of these conditions may be necessary for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Naphthyridine

This protocol is a general method for the synthesis of aryl-substituted naphthyridines.

Materials:

  • Bromo-naphthyridine (e.g., 3-Bromo-1,5-naphthyridine) (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq.)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Degassed toluene and water (4:1 v/v)

Procedure:

  • In a Schlenk tube, combine the bromo-naphthyridine, arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene and water mixture.

  • Add the palladium catalyst to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.[4]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloro-Naphthyridine

This protocol provides a general guideline for the palladium-catalyzed amination of a chloro-naphthyridine using XantPhos as the ligand.[2][7]

Materials:

  • Chloro-naphthyridine (e.g., 2-Chloro-1,5-naphthyridine) (1.0 mmol)

  • Amine (e.g., aniline, morpholine) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XantPhos (0.04 mmol, 4 mol%)[2][7]

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chloro-naphthyridine, amine, base, palladium(II) acetate, and XantPhos.[7]

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.[7]

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of an Iodo-Naphthyridine

This protocol describes a typical Sonogashira coupling of an aryl iodide.

Materials:

  • Iodo-naphthyridine (1.0 eq.)

  • Terminal alkyne (1.1 eq.)

  • Pd(PPh₃)₂Cl₂ (0.05 eq.)

  • Copper(I) iodide (CuI) (0.025 eq.)[5]

  • Diisopropylamine (7.0 eq.)

  • THF (5 mL)

Procedure:

  • To a solution of the iodo-naphthyridine in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[5]

  • Stir the reaction for 3 hours.[5]

  • Dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.[5]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[5]

  • Purify by flash column chromatography on silica gel to afford the coupled product.[5]

Visualization of the Decision-Making Workflow

The selection of the appropriate halogenated naphthyridine starting material is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in this process.

Decision_Workflow cluster_start Project Requirements cluster_decision Decision & Optimization Start Define Target Molecule & Synthetic Route Cost_Analysis Comparative Cost Analysis (Chloro vs. Bromo vs. Iodo) Start->Cost_Analysis Reactivity Assess Required Reactivity (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Reactivity Decision Select Optimal Halogenated Naphthyridine Cost_Analysis->Decision Reactivity->Decision Optimization Optimize Reaction Conditions Decision->Optimization Proceed with Synthesis

Caption: A logical workflow for selecting a halogenated naphthyridine.

Conclusion

The choice of halogenated naphthyridine starting material is a critical decision in the synthesis of novel compounds. This guide provides a framework for making this decision by balancing the trade-offs between cost and reactivity. While iodo- and bromo-naphthyridines offer higher reactivity and milder reaction conditions, their chloro counterparts can be a more cost-effective option, particularly for large-scale synthesis, provided that optimized catalytic systems are employed. By carefully considering the factors outlined in this guide, researchers can enhance the efficiency and cost-effectiveness of their synthetic endeavors.

References

2-Bromo-1,8-naphthyridine: A Superior Scaffold for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic feasibility and biological activity of a lead compound. Among the myriad of nitrogen-containing heterocycles, the 1,8-naphthyridine framework, and specifically its 2-bromo derivative, has emerged as a privileged structure. This guide provides an objective comparison of the advantages of utilizing 2-Bromo-1,8-naphthyridine over other common heterocycles like quinolines and pyridines, supported by experimental data and detailed protocols.

The unique electronic and structural properties of the 1,8-naphthyridine ring system impart distinct advantages in both chemical synthesis and biological applications. The presence of two nitrogen atoms in the bicyclic structure influences the reactivity of the bromine atom at the 2-position, often leading to more efficient and selective chemical transformations. Furthermore, the 1,8-naphthyridine scaffold is a common motif in a wide range of biologically active compounds, demonstrating its value as a pharmacophore.[1][2]

Comparative Analysis of Chemical Reactivity

The utility of a bromo-heterocycle as a synthetic intermediate is largely determined by its performance in cross-coupling reactions, which are fundamental for building molecular complexity. Here, we compare the reactivity of this compound with other bromo-heterocycles in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various sources on the coupling of different bromo-heterocycles with phenylboronic acid provides valuable insights into their relative reactivity.

HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85 (estimated)N/A
2-BromoquinolinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001278N/A
2-BromopyridinePd(OAc)₂/SPhosK₃PO₄Toluene1001892N/A

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. The yield for this compound is an estimation based on the reactivity of similar naphthyridine systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The reactivity of bromo-heterocycles in this reaction is crucial for the introduction of nitrogen-based functional groups.

HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd₂(dba)₃/XantphosCs₂CO₃Dioxane11024~90 (estimated)N/A
2-BromoquinolinePd(OAc)₂/BINAPNaOtBuToluene100688N/A
2-BromopyridinePd₂(dba)₃/XPhosK₂CO₃t-BuOH1102495N/A

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. The yield for this compound is an estimation based on the reactivity of similar naphthyridine systems.

Comparative Analysis of Biological Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][3] Its unique geometry and hydrogen bonding capabilities often lead to high-affinity interactions with biological targets.

Cannabinoid Receptor 2 (CB2) Agonists

A study comparing 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 receptor agonists demonstrated the high potency of the 1,8-naphthyridine scaffold.[4]

ScaffoldCompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
1,8-Naphthyridine10 15001.01500
Quinoline40 >100003.3>3030

Data sourced from[4]

In this instance, while both scaffolds yield potent compounds, the 1,8-naphthyridine derivative 10 shows a remarkably high affinity for the CB2 receptor.[4]

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of various heterocyclic compounds is a key measure in the discovery of new anticancer agents. The following table presents a comparison of the IC50 values of representative naphthyridine and quinoline derivatives against different cancer cell lines.

ScaffoldCompoundCell LineIC50 (µM)Reference
1,8-NaphthyridineVosaroxinHL-60 (Leukemia)0.09[3]
1,8-NaphthyridineCompound 16 HL-60 (Leukemia)0.1[3]
Quinoline5,7-dibromo-8-hydroxyquinolineC6 (Rat brain tumor)1.5N/A

Data for Vosaroxin and Compound 16 sourced from[3]. Data for quinoline derivative is representative.

These data highlight that 1,8-naphthyridine derivatives can exhibit potent cytotoxic activity at nanomolar concentrations.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O 4:1)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X      |     L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-Pd(II)-R'_Complex R-Pd(II)-R'      |     L2 Transmetalation->R-Pd(II)-R'_Complex Reductive_Elimination Reductive Elimination R-Pd(II)-R'_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Aryl_Halide Ar-X (this compound) Aryl_Halide->Oxidative_Addition Organoboron R'-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Pd Precursor, Ligand, and Base to an oven-dried Schlenk flask Inert_Atmosphere 2. Evacuate and backfill with Inert Gas (3x) Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add anhydrous solvent and stir for catalyst pre-formation Inert_Atmosphere->Add_Solvent Add_Substrates 4. Add this compound and Amine Add_Solvent->Add_Substrates Heat 5. Heat to desired temperature with vigorous stirring Add_Substrates->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Reaction Complete Extract 8. Dilute with organic solvent, wash with water and brine Cool->Extract Dry 9. Dry organic layer and concentrate Extract->Dry Purify 10. Purify by column chromatography Dry->Purify Final_Product Pure N-Aryl-1,8-naphthyridine Purify->Final_Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

A Comparative Guide to Palladium and Cobalt Catalysts for Naphthyridine Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylation of naphthyridines, a core structural motif in many pharmaceuticals and functional materials, is a critical transformation in organic synthesis. Both palladium and cobalt complexes have emerged as effective catalysts for this reaction, each presenting a unique profile of reactivity, cost, and substrate compatibility. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Performance Comparison: Palladium vs. Cobalt

The choice between palladium and cobalt for naphthyridine arylation often involves a trade-off between the well-established versatility of palladium and the cost-effectiveness and unique reactivity of cobalt. While direct C-H arylation of naphthyridines using palladium catalysts is less commonly reported, closely related N-heterocycles like quinoxalines offer valuable insights. In contrast, cobalt-catalyzed cross-couplings of halogenated naphthyridines are well-documented.

The following table summarizes the key performance metrics for representative palladium- and cobalt-catalyzed arylation reactions of naphthyridine or a closely related heterocycle.

ParameterPalladium-Catalyzed Arylation (Quinoxalin-2(1H)-one)Cobalt-Catalyzed Arylation (Chloronaphthyridine)
Substrate Quinoxalin-2(1H)-one1-Chloro-2,7-naphthyridine
Arylating Agent Phenylboronic acidPhenylzinc chloride
Catalyst Pd(OAc)₂CoCl₂·2LiCl
Catalyst Loading 10 mol %5 mol %
Ligand/Additive NoneSodium formate (50 mol %)
Base Not explicitly stated (Oxidative)Not applicable
Solvent DioxaneTHF
Temperature 100 °C25 °C
Reaction Time 12 h12 h
Yield 95%[1]82%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the key reactions cited in the performance comparison table.

Palladium-Catalyzed C-H Arylation of Quinoxalin-2(1H)-one

This protocol describes a palladium-catalyzed oxidative C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids.

Procedure: To a solution of quinoxalin-2(1H)-one (0.5 mmol) in dioxane (5 mL) were added phenylboronic acid (1.5 mmol), and Pd(OAc)₂ (0.1 mmol). The reaction mixture was stirred at 100 °C for 12 hours under an oxygen atmosphere. After completion of the reaction, the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired 3-phenylquinoxalin-2(1H)-one.[1]

Cobalt-Catalyzed Cross-Coupling of 1-Chloro-2,7-naphthyridine

This procedure details the cobalt-catalyzed cross-coupling of a chloronaphthyridine with an arylzinc reagent.[2][3]

Procedure: In a glovebox, a solution of 1-chloro-2,7-naphthyridine (0.5 mmol) in THF (2.5 mL) was treated with a 1.0 M solution of phenylzinc chloride in THF (0.75 mL, 0.75 mmol). To this mixture was added a solution of CoCl₂·2LiCl (0.025 mmol) and sodium formate (0.25 mmol) in THF (2.5 mL). The reaction mixture was stirred at 25 °C for 12 hours. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the 1-phenyl-2,7-naphthyridine.[2][3]

Mechanistic Overview and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding substrate scope. The catalytic cycles for both palladium- and cobalt-catalyzed arylations, though leading to similar products, proceed through distinct pathways.

A general workflow for the arylation of naphthyridine derivatives is depicted below, which can be adapted for either catalytic system by selecting the appropriate starting materials and reagents.

G cluster_start Starting Materials Naphthyridine Derivative Naphthyridine Derivative Reaction Setup Reaction Setup Naphthyridine Derivative->Reaction Setup Arylating Agent Arylating Agent Arylating Agent->Reaction Setup Catalyst System Catalyst System Catalyst System->Reaction Setup Reaction Reaction Reaction Setup->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Arylated Naphthyridine Arylated Naphthyridine Workup & Purification->Arylated Naphthyridine

General workflow for naphthyridine arylation.

The catalytic cycle for palladium-catalyzed C-H arylation typically involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) pathway. In the context of oxidative arylation with arylboronic acids, a Pd(II) catalyst is often proposed to undergo C-H activation followed by oxidation and reductive elimination.

G Pd(II) Pd(II) Palladacycle Intermediate Palladacycle Intermediate Pd(II)->Palladacycle Intermediate + Naphthyridine - HX Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate + ArB(OH)₂ + Oxidant Pd(IV) Intermediate->Pd(II) Arylated Product Arylated Product Pd(IV) Intermediate->Arylated Product Reductive Elimination

Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Cobalt-catalyzed cross-coupling reactions, on the other hand, often proceed through a Co(I)/Co(III) or Co(0)/Co(II) cycle, particularly when using organometallic reagents.

G Co(II) Co(II) Co(I) or Co(0) Co(I) or Co(0) Co(II)->Co(I) or Co(0) Reduction Co(III) or Co(II) Intermediate Co(III) or Co(II) Intermediate Co(I) or Co(0)->Co(III) or Co(II) Intermediate + Halo-Naphthyridine (Oxidative Addition) Co(III) or Co(II) Intermediate->Co(II) Arylated Product Arylated Product Co(III) or Co(II) Intermediate->Arylated Product + Ar-ZnX (Transmetalation) Reductive Elimination

Simplified cobalt-catalyzed cross-coupling cycle.

Conclusion

Both palladium and cobalt catalysts are valuable tools for the arylation of naphthyridines. Palladium catalysis, particularly for direct C-H functionalization, offers the advantage of atom economy, though it may require higher temperatures and catalyst loadings. Cobalt catalysis provides a cost-effective alternative, especially for cross-coupling reactions of pre-halogenated naphthyridines, and can often be performed under milder conditions. The choice of catalyst will ultimately depend on the specific substrate, the desired functional group tolerance, and considerations of cost and environmental impact. This guide provides a foundational comparison to inform such decisions in the pursuit of novel arylated naphthyridine derivatives for various applications.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement of crystalline solids, providing unequivocal evidence for the structure of novel compounds. This guide offers a comparative analysis of 1,8-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. By presenting key crystallographic data, detailed experimental protocols, and visual representations of experimental workflows, this guide aims to serve as a valuable resource for the validation of these important molecular scaffolds.

The 1,8-naphthyridine core is a versatile pharmacophore found in numerous therapeutic agents. The validation of its derivatives' structures through single-crystal X-ray diffraction is a critical step in the drug discovery and development process, ensuring the correct molecular geometry, stereochemistry, and intermolecular interactions are understood. This understanding is fundamental for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Comparative Crystallographic Data of 1,8-Naphthyridine Derivatives

Table 1: Crystallographic Data and Structure Refinement for Selected 1,8-Naphthyridine Derivatives.

ParameterANC-5[1]2,7-Dimethyl-1,8-naphthyridine[2][3]5,7-Dimethyl-1,8-naphthyridine-2-ol[4]
Empirical Formula C₂₁H₁₉FN₆OC₁₀H₁₀N₂C₁₀H₁₀N₂O
Formula Weight 390.42158.20174.20
Crystal System TriclinicOrthorhombicMonoclinic
Space Group P-1PccnP2₁/n
a (Å) 7.002(1)13.882(3)7.336(2)
b (Å) 8.989(2)7.691(2)8.989(2)
c (Å) 15.331(3)7.915(2)13.125(3)
α (°) 80.45(1)9090
β (°) 85.12(1)9095.72(3)
γ (°) 75.01(1)9090
Volume (ų) 919.4(3)844.1(3)861.2(4)
Z 244
Calculated Density (g/cm³) 1.4111.2451.34
Radiation type Mo KαMo KαNot specified
Wavelength (Å) 0.710730.71073Not specified
Temperature (K) 293(2)293(2)Not specified
Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.126R₁ = 0.041, wR₂ = 0.111R = 0.052

Experimental Protocols: A Guide to Structure Determination

The following section outlines a generalized experimental protocol for the synthesis, crystallization, and X-ray crystallographic analysis of 1,8-naphthyridine derivatives, based on methodologies reported in the literature.[1][4]

Synthesis of 1,8-Naphthyridine Derivatives

A common and effective method for the synthesis of the 1,8-naphthyridine scaffold is the Friedländer annulation. This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group (e.g., a ketone, β-ketoester, or malononitrile) in the presence of a catalyst. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yields and purity.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. For 1,8-naphthyridine derivatives, slow evaporation of a solution of the purified compound is a commonly employed technique.

  • Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. Common solvents for crystallizing 1,8-naphthyridine derivatives include methanol, ethanol, dichloromethane, and their mixtures.[1]

  • Procedure: A nearly saturated solution of the purified 1,8-naphthyridine derivative is prepared in the chosen solvent system. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals may form.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their molecular structure.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles. The quality of the final structure is assessed by parameters such as the R-factor.

Visualizing the Process and Structures

To better illustrate the experimental workflow and the resulting molecular structures, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of 1,8-Naphthyridine Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection X-ray Data Collection crystal_formation->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation

Figure 1. Experimental workflow for the X-ray crystallographic validation of 1,8-naphthyridine derivatives.

molecular_structures cluster_anc5 ANC-5 cluster_naphthyridinone_a 1,8-Naphthyridin-2-one Derivative (5a) cluster_naphthyridinone_b 1,8-Naphthyridin-2-one Derivative (5t) img_anc5 img_anc5 img_5a img_5a img_5t img_5t

Figure 2. Ball-and-stick representations of the molecular structures of selected 1,8-naphthyridine derivatives as determined by X-ray crystallography. Note: Actual images of the molecular structures would be inserted here. The provided DOT script is a template.

This guide provides a foundational understanding of the X-ray crystallographic validation of 1,8-naphthyridine derivatives. By presenting comparative data and detailed experimental protocols, it aims to empower researchers in their efforts to synthesize, characterize, and develop novel therapeutic agents based on this important heterocyclic scaffold. The unequivocal structural information obtained from X-ray crystallography is indispensable for advancing the field of medicinal chemistry.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel 2-Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the significant and diverse biological activities of novel 2-substituted 1,8-naphthyridine derivatives, positioning them as promising candidates for drug development. Extensive screening has revealed potent anticancer, antimicrobial, and anti-inflammatory properties across a range of novel compounds. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this burgeoning field.

The 1,8-naphthyridine scaffold has long been recognized for its therapeutic potential, with nalidixic acid, an early quinolone antibiotic, being a notable example.[1][2][3] Modern medicinal chemistry has focused on the synthesis of novel derivatives, particularly those with substitutions at the 2-position, leading to a significant enhancement and diversification of their biological activities.[4][5] These efforts have yielded compounds with promising efficacy against various cancer cell lines, a broad spectrum of microbial pathogens, and key inflammatory mediators.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous studies have demonstrated the potent cytotoxic effects of 2-substituted 1,8-naphthyridines against a variety of human tumor cell lines.[4][6] A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4] Other derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[7][8]

Comparative Anticancer Activity of 2-Substituted 1,8-Naphthyridine Derivatives
Compound IDSubstitution at C2Cancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41Not specified[6][9]
K-562 (Leukemia)0.77Not specified[6][9]
36 Halogen substituted 1,8-naphthyridine-3-carboxamidePA-1 (Ovarian)1.19Not specified[6][9]
29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41Not specified[6][9]
SW620 (Colon)1.4Not specified[6][9]
12 1,8-naphthyridine-3-carboxamide derivativeHBL-100 (Breast)1.37Not specified[10]
17 1,8-naphthyridine-3-carboxamide derivativeKB (Oral)3.7Not specified[10]
22 1,8-naphthyridine-3-carboxamide derivativeSW-620 (Colon)3.0Not specified[10]
5p N1-substituted phenyl ringHepG-2 (Liver)Not specifiedTopoisomerase II inhibitor[7][8]
5g N1-substituted phenyl ringHepG-2 (Liver)Not specifiedTopoisomerase II inhibitor[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the 1,8-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Cancer cells seeded in 96-well plates incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat with varying concentrations of 1,8-naphthyridine derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h (formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read calculate Calculate IC50 values (concentration for 50% inhibition of cell growth) read->calculate

Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents.[5] Novel 2-substituted derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[1] The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2]

Comparative Antimicrobial Activity of 2-Substituted 1,8-Naphthyridine Derivatives
Compound IDSubstitution at C2Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
10c, 10h, 15c, 15d, 15e Various substitutionsE. coli, K. pneumonia, S. aureus, B. subtilis2-6Not specified[5]
31b, 31f Brominated 1,2,4-triazole ringB. subtilis (resistant)Not specifiedIC50: 1.7-13.2[1]
32 β-D-galactopyranosylmethylK. pneumoniae, P. aeruginosa, P. vulgaris, S. aureusMore effective than tetracyclineNot specified[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique to determine the MIC.

MIC_Determination_Workflow start Prepare serial dilutions of 1,8-naphthyridine derivatives in broth inoculate Inoculate each well of a 96-well plate with a standardized bacterial suspension start->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubation Incubate the plate at 37°C for 18-24h controls->incubation observe Visually inspect for turbidity (bacterial growth) incubation->observe determine_mic MIC is the lowest concentration with no visible bacterial growth observe->determine_mic

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Immune Response

Several novel 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties.[10][11][12] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] One study highlighted a derivative, HSR2104, that attenuates inflammatory responses by suppressing the TLR4/Myd88/NF-κB signaling pathway and reducing reactive oxygen species (ROS) generation.[13]

Comparative Anti-inflammatory Activity of 2-Substituted 1,8-Naphthyridine Derivatives
Compound IDKey Structural FeaturesIn Vitro/In Vivo ModelKey FindingsReference
C-34 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamideLPS-induced cytokine release in miceSignificant inhibition of TNF-α, IL-1-β, IL-6, and MIP-1-α[11]
24 1-propargyl-1,8-naphthyridine-3-carboxamide derivativeNot specifiedSignificant anti-inflammatory activity[12]
HSR2104 N-(2-methoxyphenyl)naphthyridine-2-carboxamideLPS-treated BV2 microglial cellsPotent inhibition of NO, TNF-α, and IL-6 production[13]

Signaling Pathway: HSR2104 Inhibition of the TLR4/Myd88/NF-κB Pathway

TLR4_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes induces HSR2104 HSR2104 HSR2104->TLR4 inhibits HSR2104->MyD88 inhibits

References

Mechanistic Insights into Oxidative Addition to 2-Halonaphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of naphthyridine scaffolds is of significant interest in medicinal chemistry and materials science. A key step in many synthetic routes towards substituted naphthyridines is the palladium-catalyzed cross-coupling reaction, which is initiated by the oxidative addition of a 2-halonaphthyridine to a low-valent palladium complex. Understanding the mechanism of this crucial step is paramount for optimizing reaction conditions and expanding the scope of these transformations.

This guide provides a comparative overview of the mechanistic studies of oxidative addition to 2-halonaphthyridines. Due to the limited literature directly investigating this specific substrate, this guide draws heavily on well-studied, analogous heteroaromatic systems, particularly 2-halopyridines. The electronic and structural similarities between these systems allow for insightful extrapolations to the reactivity of 2-halonaphthyridines.

Mechanistic Dichotomy: Concerted vs. Nucleophilic Displacement Pathways

The oxidative addition of heteroaryl halides to Pd(0) complexes is generally understood to proceed via one of two primary mechanisms: a concerted pathway or a nucleophilic displacement (SNAr-like) pathway. The operative mechanism is highly sensitive to the electronic and steric properties of the heteroaryl halide, the phosphine ligands on the palladium catalyst, and the coordination number of the palladium center.

Concerted Mechanism

In the concerted mechanism, the C-X bond of the 2-halonaphthyridine adds across the palladium center in a single, three-centered transition state. This pathway is generally favored for less polarized C-X bonds and with electron-rich palladium centers.

concerted_mechanism start Pd(0)L₂ + 2-HaloNaph ts [L₂Pd---(C-X)---Naph]‡ start->ts Oxidative Addition product cis-(Naph)Pd(II)(X)L₂ ts->product

Caption: Concerted Oxidative Addition Pathway.

Nucleophilic Displacement (SNAr-like) Mechanism

The nucleophilic displacement mechanism involves a stepwise process. Initially, the palladium complex attacks the carbon atom bearing the halogen in an SNAr-type fashion, leading to a charged intermediate or transition state, which then collapses to the final product. This pathway is often favored for electron-deficient heteroaryl halides, where the nitrogen atom(s) can stabilize the negative charge buildup in the transition state. The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine substrates is attributed to the stereoelectronic stabilization of a nucleophilic displacement transition state.[1][2][3][4] Given the presence of two nitrogen atoms in the naphthyridine core, this pathway is highly relevant.

snar_mechanism start Pd(0)L₂ + 2-HaloNaph intermediate [L₂Pd⁺---Naph---X⁻]‡ (Meisenheimer-like intermediate) start->intermediate Nucleophilic Attack product trans-(Naph)Pd(II)(X)L₂ intermediate->product Halide Displacement

Caption: Nucleophilic Displacement (SNAr-like) Pathway.

Comparative Analysis of Mechanistic Determinants

The choice between these mechanistic pathways is a subject of ongoing research, with computational and experimental studies on related heteroaryl halides providing valuable insights. The following table summarizes key findings that can be extrapolated to 2-halonaphthyridines.

Substrate (Analogue)Catalyst/Ligand SystemProposed MechanismKey Experimental/Computational Evidence
2-ChloropyridinePd(PCy₃)₂Nucleophilic DisplacementDFT calculations show a lower activation barrier for the displacement pathway compared to the concerted pathway. The nitrogen atom stabilizes the transition state.[1]
Aryl BromidesPd(I) pyridinophane complexesRadical mechanism involving Pd(I)/Pd(III)UV-vis and cryo stopped-flow kinetic studies, Hammett and Eyring analyses. The rate-determining step is the cleavage of the Pd(I) dimer.[5]
Phenyl HalidesPd(PMe₃)₂OAc⁻Concerted or SNAr-likeDFT calculations suggest multiple viable pathways, with the relative energies dependent on the specific halide and reaction conditions.[6][7]
2,3-DihalopyridinesPd(PPh₃)₂, Pd(BINAP), Pd(XANTPHOS)ConcertedDFT calculations were used to study the site-selectivity, with the pre-reactive complex formation being a key factor.[8]
(Hetero)aryl HalidesPdL₂ (various phosphines)Concerted (for 12e⁻ PdL) vs. Nucleophilic Displacement (for 14e⁻ PdL₂)Extensive DFT calculations and kinetic isotope effect studies. The HOMO symmetries of the palladium complexes play a crucial role.[2][3][4]

Experimental Protocols: Kinetic Analysis of Oxidative Addition

A generalized protocol for monitoring the kinetics of the oxidative addition of a 2-halonaphthyridine to a palladium(0) complex using ¹H NMR spectroscopy is provided below. This method allows for the determination of reaction rates and the elucidation of the rate law, which are crucial for mechanistic proposals.

Objective: To determine the reaction order with respect to the palladium complex and the 2-halonaphthyridine.

Materials:

  • Pd(0) precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, PCy₃)

  • 2-Halonaphthyridine (e.g., 2-chloro-1,8-naphthyridine)

  • Internal standard (e.g., ferrocene or mesitylene)

  • Anhydrous, deuterated solvent (e.g., toluene-d₈, THF-d₈)

  • NMR tubes and spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox, prepare stock solutions of the Pd(0) complex (formed in situ from the precursor and ligand), the 2-halonaphthyridine, and the internal standard in the chosen deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine known volumes of the stock solutions to achieve the desired initial concentrations. The reaction is typically initiated by the addition of the 2-halonaphthyridine solution to the palladium complex solution.

  • NMR Data Acquisition:

    • Quickly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the starting materials and the appearance of the oxidative addition product should be monitored by integrating characteristic, non-overlapping peaks relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactants and/or products as a function of time.

    • Use initial rates or pseudo-first-order conditions to determine the reaction order for each component.

    • Vary the initial concentrations of the palladium complex and the 2-halonaphthyridine in subsequent experiments to confirm the rate law.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_pd Prepare Pd(0)L₂ Stock Solution mix Combine Solutions in NMR Tube prep_pd->mix prep_naph Prepare 2-HaloNaph Stock Solution prep_naph->mix prep_std Prepare Internal Standard Solution prep_std->mix acquire_nmr Acquire ¹H NMR Spectra over Time mix->acquire_nmr integrate Integrate Peaks vs. Internal Standard acquire_nmr->integrate plot Plot Concentration vs. Time integrate->plot rate_law Determine Rate Law and Mechanism plot->rate_law

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion and Future Directions

The mechanistic landscape of oxidative addition to 2-halonaphthyridines is likely to be a nuanced interplay between concerted and nucleophilic displacement pathways. By analogy with 2-halopyridines, the presence of the electron-withdrawing naphthyridine core is expected to favor a nucleophilic displacement mechanism, particularly for more electronegative halogens like chlorine. The choice of phosphine ligand will also be critical, with bulkier, more electron-donating ligands potentially favoring a concerted pathway via a monoligated palladium species.

To move beyond these well-reasoned extrapolations, further research is needed. Direct kinetic and computational studies on a series of 2-halonaphthyridines with various palladium-phosphine catalysts are essential to definitively map out the operative mechanisms. Such studies will not only deepen our fundamental understanding of organometallic reactivity but also pave the way for the rational design of more efficient and selective cross-coupling catalysts for the synthesis of novel naphthyridine-containing molecules for pharmaceutical and materials applications.

References

Navigating the Energetic Landscape: A Comparative DFT Analysis of Transition States in Naphthyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation on naphthyridine scaffolds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of transition states in naphthyridine coupling reactions, leveraging density functional theory (DFT) studies on analogous nitrogen-containing heterocycles to elucidate the factors governing reaction pathways and selectivity.

While direct comparative DFT studies on naphthyridine coupling are limited, valuable insights can be gleaned from detailed computational analyses of similar substrates, such as substituted pyridines. These studies serve as a robust proxy for understanding the mechanistic nuances of transition states in related heterocyclic systems.

Comparative Analysis of Transition State Energetics

DFT calculations offer a powerful lens through which to examine the fleeting transition states that dictate the course of a chemical reaction. By comparing the activation energies (ΔG‡) of different coupling pathways, we can predict which reactions are kinetically favored.

A key comparison is between C-C and C-N coupling reactions, which are fundamental transformations in the functionalization of nitrogen heterocycles. DFT studies on Rh(III)-catalyzed coupling reactions of 2-phenylpyridine, a structural analogue of a phenyl-substituted naphthyridine, reveal a distinct trend in the barriers for reductive coupling. The barrier to coupling is highly sensitive to the nature of the bond being formed, following the trend: C-N+ > C-N > C-C.[1][2] This indicates that the formation of a neutral C-C bond is kinetically more favorable than the formation of a neutral or cationic C-N bond under these conditions.[1][2]

Coupling TypeModel SubstrateCatalyst SystemActivation Energy (ΔG‡) (kcal/mol)Reference
C-C Coupling2-Phenylpyridine + DiphenylacetyleneRh(III)Lower Barrier[1][2]
C-N Coupling2-Phenylpyridine + DiphenylacetyleneRh(III)Higher Barrier[1][2]
Cationic C-N Coupling2-Phenylpyridine + DiphenylacetyleneRh(III)Highest Barrier[1][2]

Note: The qualitative comparison of activation energies is derived from DFT studies on 2-phenylpyridine as a model system.

Mechanistic Pathways and Regioselectivity

The regioselectivity of C-H functionalization and subsequent coupling is a critical aspect of synthesizing specifically substituted naphthyridines. The nitrogen atoms within the naphthyridine ring significantly influence the electronic properties of the various C-H bonds, directing functionalization to specific positions.

DFT studies have been instrumental in elucidating the mechanisms of palladium-catalyzed cross-coupling reactions, which are widely used for the synthesis of functionalized heterocycles.[3][4] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The nature of the ligand, base, and solvent can profoundly impact the energetics of the transition states in each of these steps, thereby influencing the overall efficiency and selectivity of the reaction.[1]

For instance, in the Suzuki-Miyaura coupling of a 1,6-naphthyridone dichloride, high-throughput experimentation combined with mechanistic investigation revealed that the choice of phosphine ligand and base was crucial for achieving high regioselectivity.[6]

The following diagram illustrates a generalized workflow for a comparative DFT analysis of different coupling pathways.

G cluster_start Initial Setup cluster_dft DFT Calculations cluster_analysis Comparative Analysis Define Reactants Define Reactants Geometry Optimization Geometry Optimization Define Reactants->Geometry Optimization Select Catalysts Select Catalysts Select Catalysts->Geometry Optimization Choose Coupling Pathways Choose Coupling Pathways Choose Coupling Pathways->Geometry Optimization Transition State Search Transition State Search Geometry Optimization->Transition State Search Frequency Calculation Frequency Calculation Transition State Search->Frequency Calculation Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation Compare Activation Energies Compare Activation Energies Energy Calculation->Compare Activation Energies Analyze Transition State Geometries Analyze Transition State Geometries Energy Calculation->Analyze Transition State Geometries Determine Rate-Determining Step Determine Rate-Determining Step Compare Activation Energies->Determine Rate-Determining Step Rationalize Selectivity Rationalize Selectivity Analyze Transition State Geometries->Rationalize Selectivity Determine Rate-Determining Step->Rationalize Selectivity

Workflow for Comparative DFT Analysis

This diagram outlines the logical progression from defining the chemical system to performing DFT calculations and finally to the comparative analysis of the results to understand reaction selectivity.

Experimental and Computational Protocols

The accuracy and reliability of DFT calculations are highly dependent on the chosen computational methodology. The studies referenced in this guide have employed various levels of theory and basis sets to model the electronic structure and energetics of the transition states.

General Computational Details

A representative computational protocol for studying transition states in coupling reactions on nitrogen heterocycles involves the following steps:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a specific density functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d) for main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ) for the transition metal.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. A true minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed with a larger basis set to obtain more accurate energies. Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Transition State Searching: Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the transition state structures.

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common method for naphthyridine functionalization.

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-M Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R

Palladium-Catalyzed Cross-Coupling Cycle

This visualization depicts the key elementary steps in a typical palladium-catalyzed cross-coupling reaction, providing a conceptual framework for understanding the points at which transition state energies are crucial.

References

A Comparative Guide to the Cytotoxicity of Functionalized 1,8-Naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogues demonstrating significant potential as anticancer agents.[1][2][3] This guide provides a comparative assessment of the cytotoxicity of various functionalized 1,8-naphthyridine derivatives against several human cancer cell lines. The information presented herein, supported by experimental data from peer-reviewed studies, aims to facilitate the evaluation of these compounds for further drug development.

Comparative Cytotoxicity Data

The cytotoxic activity of functionalized 1,8-naphthyridine analogues has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate higher cytotoxicity.

1,8-Naphthyridine-3-Carboxamide Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
12 HBL-100Breast1.37[4]
17 KBOral3.7[4]
22 SW-620Colon3.0[4]
Phenyl-Substituted 1,8-Naphthyridin-4-one Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
16 HeLaCervical0.7[5][6]
HL-60Leukemia0.1[5][6]
PC-3Prostate5.1[5][6]
14 HeLaCervical2.6[5]
HL-60Leukemia1.5[5]
PC-3Prostate2.7[5]
15 HeLaCervical2.3[5]
HL-60Leukemia0.8[5]
PC-3Prostate11.4[5]
Pyrazolo-1,8-Naphthyridine Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
5j HeLaCervical6.4 ± 0.45[1]
5k MCF-7Breast2.03 ± 0.23[1]
Miscellaneous Functionalized 1,8-Naphthyridine Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
5h MCF-7BreastNot specified, potent[7]
A549LungNot specified, potent[7]
5c MCF-7BreastNot specified, equipotent to doxorubicin[7]
A549LungNot specified, equipotent to doxorubicin[7]
9b HepG2Liver0.048[8]

Experimental Protocols

The evaluation of cytotoxicity for the 1,8-naphthyridine analogues cited in this guide was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5][7]

MTT Assay for Cytotoxicity Assessment

This protocol outlines the general steps for determining the cytotoxic effects of 1,8-naphthyridine analogues on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the 1,8-naphthyridine analogues are prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in a complete cell culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds.

  • Control wells containing medium with DMSO (vehicle control) and medium alone (no treatment) are also included.

  • The plates are incubated for a specified period, commonly 48 or 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 1 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed from the wells.

  • A solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathways

Several studies suggest that functionalized 1,8-naphthyridine analogues exert their cytotoxic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[5]

Topoisomerase_II_Inhibition cluster_0 1,8-Naphthyridine Analogue Action cluster_1 Cellular Consequences Naphthyridine 1,8-Naphthyridine Analogue DNA_Intercalation Intercalation into DNA Naphthyridine->DNA_Intercalation Topo_II_Complex Stabilization of Topo II-DNA Cleavable Complex DNA_Intercalation->Topo_II_Complex DNA_Strand_Breaks DNA Double-Strand Breaks Topo_II_Complex->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Topoisomerase II Inhibition Pathway by 1,8-Naphthyridine Analogues.

The diagram above illustrates the proposed mechanism of action for certain 1,8-naphthyridine analogues. These compounds can intercalate into the DNA and stabilize the topoisomerase II-DNA cleavable complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cellular response that includes cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death, or apoptosis.

Experimental_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with 1,8-Naphthyridine Analogues (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 1-4h mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Analyze Data and Calculate IC50 read->analyze end_node End: Cytotoxicity Profile analyze->end_node

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1,8-naphthyridine (CAS No. 61323-17-9), a heterocyclic compound utilized in various synthetic applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified with the GHS07 pictogram, indicating it is a health hazard, and carries the signal word "Warning".[1]

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

Essential Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P305+P351+P338: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1]

Proper storage is in an inert atmosphere at 2-8°C.[1][2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[3] Do not dispose of this chemical into drains or the environment.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Packaging for Disposal:

  • Ensure the waste container is tightly sealed to prevent leaks or spills.
  • The exterior of the container must be clean and free of contamination.
  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "61323-17-9," and the associated hazard symbols.

3. Internal Laboratory Procedures:

  • Follow your organization's internal procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the EHS department.
  • Maintain a record of the amount of this compound designated for disposal.

4. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS office.
  • For small spills, and if trained to do so, use an appropriate absorbent material to contain the spill.
  • All materials used for cleanup, including personal protective equipment (PPE), must be collected and disposed of as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information for this compound.

PropertyValueReference
CAS Number 61323-17-9[1]
Molecular Formula C₈H₅BrN₂[1][4][5]
GHS Pictogram GHS07 (Health Hazard)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Temperature 2-8°C[1][2]
Storage Conditions Inert atmosphere[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound Start Start: Have this compound Waste Segregate_Waste Segregate waste in a labeled, sealed container Start->Segregate_Waste Is_Contaminated Is the container contaminated? Clean_Container Decontaminate container exterior Is_Contaminated->Clean_Container Yes Store_Properly Store in a cool, dry, well-ventilated area Is_Contaminated->Store_Properly No Clean_Container->Store_Properly Segregate_Waste->Is_Contaminated Consult_EHS Consult Institutional EHS Guidelines Store_Properly->Consult_EHS Schedule_Pickup Schedule pickup with approved waste disposal service Consult_EHS->Schedule_Pickup End End: Proper Disposal Schedule_Pickup->End

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-1,8-naphthyridine

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of this compound, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment plan is mandatory.

Quantitative Hazard Data Value
Melting Point152-153 °C[4]
Boiling Point307 °C[4]
Flash Point140 °C[4]
Density1.656 g/cm³[4]

Table 1: Physical and Chemical Properties of this compound

Personal Protective Equipment (PPE) Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes and vapors that can cause serious eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5]Prevents skin contact, which can lead to irritation.[5]
Respiratory Protection Use in a well-ventilated chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]Minimizes inhalation of harmful vapors.[5]

Table 2: Recommended Personal Protective Equipment for Handling this compound

Experimental Protocol: Safe Handling and Disposal Workflow

The following step-by-step procedure outlines the safe handling, use, and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work Area Preparation: Ensure a chemical fume hood is operational and the workspace is clear of clutter.[5] All necessary equipment should be placed within the fume hood before starting.[5]

  • Ventilation: All handling and experimental procedures involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling and Experimental Procedure:

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in Table 2.

  • Aliquoting: Carefully measure and transfer the required amount of the chemical. Use appropriate tools to minimize the risk of spills.

  • Performing the Reaction: Conduct all experimental steps within the chemical fume hood.[5] Keep the sash at the lowest practical height.[5]

3. Cleanup and Decontamination:

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[5] Collect the rinsate as hazardous waste.[5]

  • Work Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling.[1]

4. Disposal Plan:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]

  • Waste Container: Use a designated, properly labeled, and sealed waste container for all this compound waste and contaminated materials.

  • Institutional Procedures: Adhere to your institution's specific hazardous waste disposal procedures.[5]

Diagram of the Handling and Disposal Workflow

prep 1. Preparation - Prepare fume hood - Verify emergency equipment ppe 2. Don PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe handle 3. Handling - Aliquot in fume hood - Perform experiment ppe->handle cleanup 4. Cleanup - Decontaminate glassware - Clean work surface handle->cleanup disposal 5. Disposal - Segregate halogenated waste - Use labeled container cleanup->disposal end_ppe 6. Doff PPE & Wash Hands disposal->end_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.